2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-6-7-4-8(15)5-9(7)10(14)11(16)17/h7,9-10H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJCCBSGFKRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119222 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419100-98-3 | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419100-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: A Key Bicyclic Proline Analogue in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a conformationally constrained bicyclic proline analogue of significant interest in medicinal chemistry and pharmaceutical development. Proline and its analogues are critical components in the architecture of numerous bioactive molecules, offering unique structural rigidity that influences the conformation of peptides and small molecule drugs.[1][2] This document delves into the chemical identity, stereochemical nuances, and a detailed, field-proven synthetic pathway to this valuable intermediate. Furthermore, it explores the compound's strategic application, particularly as a cornerstone in the synthesis of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors like Telaprevir.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this advanced building block in their synthetic programs.
Introduction: The Strategic Importance of Constrained Proline Analogues
Proline, the only proteinogenic amino acid with a secondary amine integrated into a cyclic structure, imparts exceptional conformational rigidity to peptides and peptidomimetics.[2] This inherent structural constraint is a powerful tool in drug design, enabling the precise orientation of pharmacophoric elements to maximize target engagement. Bicyclic proline analogues, such as the octahydrocyclopenta[c]pyrrole scaffold, represent the next frontier in this strategy, offering an even higher degree of three-dimensionality and conformational control.[1][2]
The fusion of a cyclopentane ring to the pyrrolidine core in this compound creates a rigid [3.3.0] bicyclic system. This framework is a key structural motif in a number of advanced pharmaceutical candidates.[3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the carboxylic acid at the 1-position make it an ideal and versatile building block for solid-phase peptide synthesis and solution-phase organic synthesis. The ketone at the 5-position offers an additional point for chemical modification or can play a role in modulating the electronic properties and binding interactions of the final drug molecule.
The most prominent application of this scaffold is in the synthesis of HCV protease inhibitors.[3][4] The HCV NS3/4A protease is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for treating chronic hepatitis C.[4] The rigid bicyclic proline core of molecules like Telaprevir serves to correctly position the reactive warhead and other binding moieties within the enzyme's active site, leading to potent inhibition.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. This section details the key identifiers and characteristics of the title compound.
| Property | Value | Source |
| IUPAC Name | 2-[(tert-butoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | [5] |
| CAS Number | 1419100-98-3 | [5][6] |
| Molecular Formula | C₁₃H₁₉NO₅ | [5] |
| Molecular Weight | 269.29 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; limited solubility in water | - |
Note: Experimental physical properties such as melting point and detailed spectroscopic data are not widely published in peer-reviewed literature and are often proprietary to chemical suppliers.
Stereochemistry: A Critical Consideration
The octahydrocyclopenta[c]pyrrole core contains multiple stereocenters. The relative and absolute stereochemistry of these centers is critical for the biological activity of the final drug substance. The therapeutically relevant isomer for HCV inhibitors is typically the one with a specific cis-fusion of the two rings. For the related, non-oxo bicyclic proline intermediate of Telaprevir, the desired stereoisomer is (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid.[7] It is therefore highly probable that the target molecule of this guide is also desired as a single enantiomer with the same relative stereochemistry.
dot graph "Stereochemistry" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="this compound"]; b [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034969&t=l", labelloc=b]; a -- b; } Caption: The chemical structure of this compound.
Synthesis and Manufacturing Strategy
Overall Synthetic Workflow
The proposed synthesis begins with the construction of the core bicyclic amine, followed by Boc protection, oxidation to introduce the ketone, and finally, carboxylation.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate
This key intermediate can be synthesized via an improved and enantioselective preparation method as detailed by Liu et al. (2016).[1][2] The process involves the formation of an imine from the corresponding bicyclic amine, followed by cyanation and subsequent methanolysis of the resulting α-amino nitrile to yield the methyl ester.[1] Chiral resolution is a critical step in this sequence to obtain the desired enantiomer.[1][2]
Step 2: N-Boc Protection
-
Rationale: The introduction of the Boc group protects the secondary amine from undesired side reactions in subsequent steps and is a standard protecting group in peptide and medicinal chemistry due to its stability and ease of removal under acidic conditions.[8]
-
Procedure:
-
Dissolve Methyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA), followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can be purified by column chromatography if necessary.
-
Step 3: Oxidation to the 5-oxo derivative
-
Rationale: The introduction of the ketone at the C5 position is a key transformation. The choice of oxidant is crucial to avoid over-oxidation or side reactions. A ruthenium-catalyzed oxidation is a powerful method for converting activated C-H bonds to ketones.
-
Procedure:
-
In a biphasic solvent system of acetonitrile, water, and carbon tetrachloride (or a suitable substitute), dissolve the N-Boc protected intermediate from Step 2 (1.0 eq).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.05 eq).
-
Add sodium periodate (NaIO₄, ~4.0 eq) portion-wise to the vigorously stirred mixture, maintaining the temperature below 35 °C.
-
Stir the reaction for 4-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate to quench any remaining oxidant, followed by brine.
-
Dry the organic phase, filter, and concentrate to give the crude 5-oxo product, which should be purified by silica gel chromatography.
-
Step 4: Saponification to the Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Saponification using a base like lithium hydroxide is a standard and reliable method for this transformation, particularly for sterically hindered esters.[9]
-
Procedure:
-
Dissolve the 5-oxo intermediate from Step 3 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Once the starting material is consumed, acidify the reaction mixture to pH ~3 with a cold, dilute aqueous acid (e.g., 1M HCl).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a sophisticated building block for the synthesis of complex drug molecules.
Core Scaffold for HCV Protease Inhibitors
As previously mentioned, the octahydrocyclopenta[c]pyrrole scaffold is a key component of the HCV NS3/4A protease inhibitor Telaprevir and other related drug candidates.[3] The rigid, bicyclic structure serves as a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. In the context of HCV inhibitors, this scaffold correctly orients the P1, P2, and P3 side chains of the inhibitor for optimal interaction with the enzyme's active site.
The Role of the 5-Oxo Functionality
The presence of the ketone at the 5-position, while not present in the final structure of Telaprevir itself, offers several strategic advantages:
-
Modulation of Physicochemical Properties: The polar ketone group can alter the solubility and chromatographic behavior of the intermediate, potentially simplifying purification processes.
-
Synthetic Handle: The ketone provides a reactive site for further chemical elaboration. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions, allowing for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Conformational Influence: The sp² hybridized carbon of the ketone can subtly alter the puckering and overall conformation of the bicyclic system, which can be exploited to fine-tune the binding affinity of the final inhibitor. Research has shown that even small changes in the proline ring conformation can significantly impact biological activity.[2]
Conclusion and Future Outlook
This compound stands as a testament to the power of conformationally constrained building blocks in modern drug design. Its rigid bicyclic framework provides an exceptional platform for the synthesis of highly potent and selective enzyme inhibitors. While its primary association is with the development of HCV therapeutics, the unique stereochemical and functional group presentation of this molecule makes it a highly attractive scaffold for other therapeutic areas where precise conformational control is key to achieving desired biological activity. As synthetic methodologies continue to advance, the accessibility and application of such complex chiral building blocks will undoubtedly expand, paving the way for the next generation of innovative medicines.
References
- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl)methyl]-L-proline Inhibits Hepatitis C Virus Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: A Novel Bicyclic Proline Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS No. 1419100-98-3), a structurally unique and conformationally constrained bicyclic proline analogue. While detailed literature on this specific molecule is emerging, this document synthesizes foundational principles of Boc-protected amino acids and the synthesis of related bicyclic proline systems to offer insights into its chemical properties, potential synthetic routes, and prospective applications in medicinal chemistry and drug discovery. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group and the rigid [3.3.0] bicyclic core suggests its utility as a valuable building block for creating novel peptides and small molecule therapeutics with enhanced structural definition.
Introduction: The Significance of Constrained Proline Analogues
Proline, the only cyclic natural amino acid, imparts significant conformational rigidity to peptide chains, playing a crucial role in the secondary structure of proteins.[1] The development of proline analogues with even greater conformational constraints, such as bicyclic systems, is a key strategy in drug design.[1][2] These analogues allow for the precise positioning of substituents, influencing binding affinity and selectivity for biological targets.[1] this compound belongs to this class of advanced amino acid derivatives, featuring a fused cyclopentane and pyrrolidine ring system. The presence of the ketone functionality and the Boc-protected amine at a strategic position makes it a versatile intermediate for further chemical elaboration.
Core Chemical Properties and Structural Features
While extensive experimental data for this specific compound is not widely published, its chemical properties can be inferred from its structural components.
| Property | Value/Information | Source |
| CAS Number | 1419100-98-3 | [3][4][][6][7][8][9][10] |
| Molecular Formula | C13H19NO5 | [4] |
| Molecular Weight | 269.29 | [4] |
| Appearance | White solid | [11] |
| Storage | Store at 0-8 °C | [11] |
| Key Structural Features | - Bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole core- N-Boc protected amine- Carboxylic acid at the 1-position- Ketone at the 5-position | Inferred from name and structure |
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[][13][14][15] This acid lability is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[16] The bicyclic core introduces a high degree of rigidity, which can be advantageous in the design of inhibitors or receptor ligands.[17]
Conceptual Synthetic Strategies
A patent for the preparation of related octahydrocyclopenta[c]pyrrole carboxylic acid derivatives describes a method involving the deprotonation of an N-protected octahydrocyclopenta[c]pyrrole at low temperatures using a strong base, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.[20] This suggests a potential late-stage functionalization approach.
Hypothetical Retrosynthetic Analysis:
Caption: A simplified retrosynthetic pathway for the target molecule.
Potential Synthetic Workflow:
A plausible forward synthesis could involve an intramolecular cyclization reaction to form the bicyclic core, followed by functional group manipulations.
Caption: A conceptual workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery and Development
Given its structural characteristics, this compound is a promising building block for various therapeutic areas.
-
Peptidomimetics: The rigid bicyclic scaffold can be used to mimic beta-turns or other secondary structures in peptides, potentially leading to more potent and stable therapeutic peptides. The conformational constraint can enhance binding to target receptors and improve resistance to enzymatic degradation.
-
Inhibitor Design: The defined three-dimensional structure is ideal for designing inhibitors for enzymes such as proteases, kinases, and arginase.[17] The carboxylic acid and ketone functionalities provide handles for further derivatization to optimize interactions with the active site of a target enzyme.
-
Probes for Chemical Biology: This molecule can serve as a starting point for the development of chemical probes to study biological processes. Its unique shape can be exploited to achieve high selectivity for a particular protein of interest.
A notable example of the therapeutic potential of a similar bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core is in the development of antagonists for Retinol Binding Protein 4 (RBP4), which are being investigated for the treatment of atrophic age-related macular degeneration and Stargardt disease.[21] This highlights the value of this scaffold in medicinal chemistry.
Experimental Protocols: Foundational Techniques
While a specific protocol for the synthesis of this compound is not available, the following are general, well-established protocols for the key chemical transformations that would likely be involved in its synthesis and use.
Protocol 1: Boc Protection of an Amine
This protocol describes the general procedure for the introduction of a Boc protecting group onto a secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine-containing substrate (e.g., 5-Oxo-octahydrocyclopenta[c]pyrrole)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine-containing substrate in the chosen solvent.
-
Add the base to the solution.
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with water.
-
If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of a Boc protecting group.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add TFA (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the solvent under reduced pressure.
-
Re-dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize the excess TFA).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the deprotected amine.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, conformationally constrained molecules. Its rigid bicyclic core, combined with the strategically placed functional groups and the versatile Boc protecting group, makes it an attractive starting material for the development of new therapeutics. While further research is needed to fully elucidate its properties and applications, the foundational principles of organic synthesis and medicinal chemistry strongly suggest its potential as a key intermediate in the pursuit of next-generation drugs.
References
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(tert-Butoxycarbonyl)-5-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid | CAS 1419100-98-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. labfind.co.kr [labfind.co.kr]
- 7. This compound | 1419100-98-3 [amp.chemicalbook.com]
- 8. 1419100-98-3 | Ácido 2-[(terc-butoxi)carbonil]-5-oxo-octahidrociclopenta[c]pirrol-1-carboxílico | 2-[(tert-butoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid - Capot Químico [capotchem.com]
- 9. This compound, 97%,价格-幺米Lab实验室 [ymilab.com]
- 10. klamar-reagent.com [klamar-reagent.com]
- 11. This compound CAS#: 1419100-98-3 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Synthesis of [c]‐Fused Bicyclic Proline Analogues | Semantic Scholar [semanticscholar.org]
- 20. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 21. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a pivotal building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, molecular characteristics, and its critical role in the development of novel therapeutics.
Core Molecular Attributes
This compound, a derivative of the octahydrocyclopenta[c]pyrrole scaffold, possesses a unique bicyclic structure that has garnered significant interest in medicinal chemistry. Its rigid framework and chiral centers make it an invaluable component for creating molecules with specific three-dimensional orientations, a crucial factor for effective drug-target interactions.
| Property | Value | Source |
| Molecular Formula | C13H19NO5 | [1] |
| Molecular Weight | 269.29 g/mol | [1] |
| CAS Number | 1419100-98-3 | [1][2] |
| Synonyms | 2-[(tert-butoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | [1] |
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise synthesis, preventing unwanted side reactions. The carboxylic acid and ketone functionalities provide versatile handles for further chemical modifications and the construction of more complex molecular architectures.
Strategic Importance in Pharmaceutical Synthesis
The primary significance of this compound lies in its role as a key intermediate in the synthesis of antiviral drugs, most notably Telaprevir (VX-950), a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[3] The octahydrocyclopenta[c]pyrrole core provides a rigid scaffold that mimics the peptide backbone, enabling the final drug molecule to fit precisely into the active site of the viral enzyme, thereby inhibiting its function and disrupting viral replication.
The synthesis of such complex molecules requires a strategic approach, often involving the careful introduction of chiral centers. The preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives with high optical purity is a critical challenge that has been addressed through various synthetic strategies.[3]
Synthesis and Methodologies
The preparation of this compound and its derivatives often involves multi-step synthetic sequences. A patented method highlights a common approach for producing related octahydrocyclopenta[c]pyrrole carboxylic acid derivatives.[3] This process typically starts with an N-protected octahydrocyclopenta[c]pyrrole, which undergoes a stereoselective carboxylation reaction.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol Insight:
The choice of a strong, non-nucleophilic base like sec-butyllithium is crucial for the regioselective deprotonation of the N-Boc protected starting material at a low temperature.[3] This is followed by quenching the resulting anion with an electrophile, such as carbon dioxide, to introduce the carboxylic acid moiety. The use of a chiral ligand during the deprotonation step can be employed to achieve high stereoselectivity, which is paramount for the biological activity of the final drug product.[3]
Broader Applications and Future Directions
While its role in the synthesis of Telaprevir is well-established, the octahydrocyclopenta[c]pyrrole scaffold is a versatile platform for the development of other therapeutic agents. Derivatives of this core structure have been explored as antagonists of retinol-binding protein 4 (RBP4), with potential applications in treating atrophic age-related macular degeneration and Stargardt disease.[4]
The pyrrole and pyrrolidine moieties, in general, are prevalent in a wide array of bioactive natural products and synthetic drugs.[5] Research into novel synthetic methodologies for these heterocyclic systems continues to be an active area of investigation, aiming to provide more efficient and stereoselective routes to these valuable compounds.[6][7]
The following diagram illustrates the logical relationship of this compound to its broader chemical family and applications:
Caption: Hierarchical relationship of the topic compound and its applications.
Conclusion
This compound stands as a testament to the intricate and elegant design of modern medicinal chemistry. Its specific molecular architecture, characterized by a rigid bicyclic core and versatile functional groups, has been instrumental in the development of life-saving antiviral therapies. As research continues to uncover the therapeutic potential of related scaffolds, the demand for efficient and stereoselective synthetic routes to this and similar building blocks will undoubtedly grow, further solidifying its importance in the landscape of drug discovery.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound|å æçå° [klamar-reagent.com]
- 3. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a bicyclic proline analogue of significant interest in medicinal chemistry and drug discovery. The proposed synthesis is designed to be logical and efficient, drawing upon established chemical transformations and strategic considerations for stereochemical control. This document will delve into the retrosynthetic analysis, a detailed forward synthesis including step-by-step protocols, and a discussion of the key reaction mechanisms. The synthesis of the core bicyclic structure, protection of the secondary amine, and the final stereoselective carboxylation will be addressed in detail.
Introduction: The Significance of Bicyclic Proline Analogues
Proline, the only proteinogenic secondary amino acid, plays a crucial role in the structure and function of peptides and proteins due to its unique cyclic structure which imparts significant conformational rigidity.[1] Bicyclic proline analogues, such as the target molecule this compound, represent a class of conformationally constrained amino acids that offer even greater rigidity.[1] This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity, selectivity, and metabolic stability of peptide-based therapeutics. The octahydrocyclopenta[c]pyrrole core is a key intermediate in the synthesis of various biologically active compounds, including antiviral and antidiabetic agents.[2][3] The presence of the ketone functionality at the 5-position and the carboxylic acid at the 1-position provides valuable handles for further chemical modification and peptide coupling.
Retrosynthetic Analysis and Strategic Design
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The final carboxylation step at the C-1 position can be envisioned to occur from a protected bicyclic ketone precursor. The Boc-protecting group on the nitrogen can be introduced at an appropriate stage to prevent side reactions. The core structure, octahydro-cyclopenta[c]pyrrol-5-one, can be constructed through a key intramolecular cyclization reaction.
Our proposed retrosynthesis is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis will therefore focus on three key stages:
-
Construction of the Bicyclic Core: An intramolecular Pauson-Khand reaction is proposed as a powerful method to construct the fused five-membered rings with the desired ketone functionality.[4][5][6]
-
Amine Protection: The secondary amine of the bicyclic core will be protected with a tert-butyloxycarbonyl (Boc) group to ensure chemoselectivity in the subsequent carboxylation step.
-
Stereoselective Carboxylation: The final introduction of the carboxylic acid group at the C-1 position will be achieved through deprotonation with a strong base in the presence of a chiral ligand, followed by quenching with carbon dioxide, a method adapted from related systems.[5][7]
Forward Synthesis: A Detailed Experimental Approach
Part 1: Synthesis of the Bicyclic Core via Intramolecular Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex, typically dicobalt octacarbonyl, to form a cyclopentenone.[4][6] This reaction is particularly well-suited for the synthesis of fused bicyclic systems.[5]
Workflow for Bicyclic Core Synthesis:
Caption: Workflow for the synthesis of the bicyclic core.
Experimental Protocol:
Step 1: Synthesis of N-allyl-N-(prop-2-yn-1-yl)amine
-
To a solution of allylamine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add propargyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of starting materials.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield N-allyl-N-(prop-2-yn-1-yl)amine.
Step 2: Intramolecular Pauson-Khand Reaction to form Octahydro-cyclopenta[c]pyrrol-5-one
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-allyl-N-(prop-2-yn-1-yl)amine (1.0 eq) in anhydrous dichloromethane or toluene.
-
Add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. The solution should change color, indicating complex formation.
-
Stir the mixture for 1-2 hours at room temperature.
-
Adsorb the reaction mixture onto silica gel and allow the solvent to evaporate.
-
Heat the silica gel-adsorbed complex under an inert atmosphere at 60-80 °C for 4-6 hours. This can be performed in a flask connected to a bubbler to monitor gas evolution (carbon monoxide).
-
Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford octahydro-cyclopenta[c]pyrrol-5-one.
Rationale for Experimental Choices:
-
The use of an intramolecular Pauson-Khand reaction is strategic for efficiently constructing the [3.3.0] bicyclic system with high stereocontrol.[5]
-
Dry-state adsorption on silica gel for the cyclization step has been shown to improve yields and simplify the procedure in some cases.[5]
-
An inert atmosphere is crucial to prevent the decomposition of the organometallic intermediates.
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | Allylamine, Propargyl bromide | K2CO3 | Acetonitrile | 70-85% |
| 2 | N-allyl-N-(prop-2-yn-1-yl)amine | Co2(CO)8 | Dichloromethane | 50-65% |
Table 1: Summary of reaction conditions and expected yields for the synthesis of the bicyclic core.
Part 2: Boc Protection of the Bicyclic Amine
The secondary amine of the bicyclic core needs to be protected to avoid undesired reactions in the final carboxylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent step and its ease of removal under acidic conditions.
Experimental Protocol:
-
Dissolve octahydro-cyclopenta[c]pyrrol-5-one (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add triethylamine (1.5 eq) or another suitable non-nucleophilic base.
-
Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Boc-octahydro-cyclopenta[c]pyrrol-5-one.
Part 3: Stereoselective Carboxylation
The final step is the introduction of the carboxylic acid group at the C-1 position. To achieve stereoselectivity, a chiral ligand is employed in conjunction with a strong base to deprotonate the α-carbon to the nitrogen, followed by quenching the resulting chiral enolate with carbon dioxide.
Workflow for Stereoselective Carboxylation:
Caption: Workflow for the final stereoselective carboxylation step.
Experimental Protocol:
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the chiral ligand (e.g., (+)-sparteine or a similar chiral diamine, 1.1 eq) in an anhydrous ether solvent such as diethyl ether or methyl tert-butyl ether.
-
Cool the solution to -78 °C.
-
Slowly add s-butyllithium (s-BuLi, 1.1 eq) and stir for 30 minutes to form the chiral base complex.
-
Add a solution of 2-Boc-octahydro-cyclopenta[c]pyrrol-5-one (1.0 eq) in the same anhydrous solvent dropwise to the chiral base solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete deprotonation.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Rationale for Experimental Choices:
-
The use of a strong, non-nucleophilic base like s-butyllithium is necessary to deprotonate the α-carbon.
-
A chiral ligand is essential to induce asymmetry and achieve a high enantiomeric excess in the final product. The choice of ligand may require optimization.[5][7]
-
Low temperatures (-78 °C) are critical to maintain the stability of the organolithium species and control the stereoselectivity of the reaction.
Conclusion
The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By employing a key intramolecular Pauson-Khand reaction for the construction of the bicyclic core, followed by standard protection and a stereoselective carboxylation, this approach offers a viable strategy for accessing this valuable bicyclic proline analogue. The methodologies described are grounded in established organic synthesis principles and provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize this and related compounds for further investigation.
References
- 1. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. " Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive pauso" by Daniel Becker and Daniel L. Flynn [ecommons.luc.edu]
- 6. Pauson-Khand Reaction [organic-chemistry.org]
- 7. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
The Constrained Proline Analog: A Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conformationally constrained amino acids are powerful tools in medicinal chemistry, offering a strategy to rigidify peptide backbones and small molecules, thereby enhancing binding affinity, selectivity, and metabolic stability. Among these, bicyclic proline analogs have garnered significant attention for their ability to introduce unique structural motifs. This guide provides an in-depth technical overview of a particularly valuable, yet sparsely documented, constrained proline analog: 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid .
This molecule, with its fused cyclopentane and pyrrolidine ring system, represents a highly sought-after scaffold. The presence of the ketone at the 5-position and the carboxylic acid at the 1-position offers multiple points for diversification, making it an attractive building block for the synthesis of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures its compatibility with standard peptide synthesis protocols. The octahydrocyclopenta[c]pyrrole core is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Telaprevir and antidiabetic drugs such as gliclazide[1][2].
This guide will delve into the plausible synthetic strategies, chemical properties, and potential applications of this intriguing molecule, providing a comprehensive resource for researchers looking to leverage its unique structural features in their drug discovery programs.
Proposed Synthetic Strategies: A Roadmap to a Valuable Building Block
Overall Synthetic Workflow
The proposed synthesis commences with the construction of the core bicyclic structure, followed by the introduction of the ketone and carboxylic acid functionalities, and finally, N-protection.
References
"2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid" starting material for synthesis
An In-Depth Technical Guide to the Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid: A Core Scaffold for Drug Discovery
This guide provides a comprehensive overview of a potential synthetic pathway for this compound, a constrained bicyclic amino acid derivative of significant interest in medicinal chemistry. Its rigid structure makes it a valuable scaffold for the development of novel therapeutics, particularly as a proline analogue in peptidomimetics. This document outlines a multi-step synthesis, commencing from readily available starting materials and culminating in the target molecule, with a focus on stereochemical control.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core octahydrocyclopenta[c]pyrrole skeleton is a logical starting point, which can be functionalized sequentially. The synthesis can be broken down into three key stages: formation of the bicyclic core, stereoselective introduction of the carboxylic acid moiety, and finally, oxidation to install the ketone.
Diagram 1: Retrosynthetic Analysis
Caption: A simplified retrosynthetic pathway for the target molecule.
Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The foundational octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane) can be efficiently prepared via the reduction of a commercially available starting material, cyclopentane-1,2-dicarboximide.
A robust method for this transformation involves a one-pot reduction using a boron-based reducing agent, promoted by a Lewis acid.[1] This approach is advantageous due to its operational simplicity and high yield.
Experimental Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole [1]
-
To a stirred suspension of sodium borohydride in a suitable solvent such as tetrahydrofuran (THF), add a Lewis acid (e.g., zinc chloride or ferric chloride) portion-wise at 0 °C.
-
Add a solution of cyclopentane-1,2-dicarboximide in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with aqueous acid (e.g., HCl) and extract the aqueous layer with an organic solvent.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product to afford octahydrocyclopenta[c]pyrrole.
N-Boc Protection
The secondary amine of the bicyclic core must be protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol 2: Synthesis of N-Boc-octahydrocyclopenta[c]pyrrole
-
Dissolve octahydrocyclopenta[c]pyrrole in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or diisopropylethylamine.
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the product by chromatography to yield N-Boc-octahydrocyclopenta[c]pyrrole.
Stereoselective Carboxylation
The introduction of the carboxylic acid at the C1 position with a defined stereochemistry is a critical step. This can be achieved through asymmetric deprotonation of the N-Boc protected intermediate, followed by quenching with carbon dioxide. The use of a chiral ligand in conjunction with a strong base, such as s-butyllithium, directs the deprotonation to one of the enantiotopic protons at the bridgehead position.[2]
Experimental Protocol 3: Synthesis of 2-Boc-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid [2]
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-octahydrocyclopenta[c]pyrrole and a chiral ligand (e.g., (+)-sparteine or a chiral diamine) in a dry, ethereal solvent (e.g., methyl tert-butyl ether).
-
Cool the solution to -78 °C.
-
Slowly add s-butyllithium dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for several hours to ensure complete deprotonation.
-
Bubble dry carbon dioxide gas through the solution for an extended period.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with aqueous acid and extract the product with an organic solvent.
-
Purify the crude product by chromatography to isolate the desired stereoisomer of 2-Boc-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid.
Table 1: Reagents and Conditions for Key Synthetic Steps
| Step | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) |
| Core Synthesis | Cyclopentane-1,2-dicarboximide | NaBH₄, Lewis Acid | THF | 0 °C to RT | ~90%[1] |
| N-Boc Protection | Octahydrocyclopenta[c]pyrrole | Boc₂O, Et₃N | DCM | 0 °C to RT | >95% |
| Carboxylation | N-Boc-octahydrocyclopenta[c]pyrrole | s-BuLi, Chiral Ligand, CO₂ | MTBE | -78 °C | High |
Introduction of the 5-Oxo Functionality
The final step in the synthesis is the introduction of the ketone at the 5-position. This transformation requires the oxidation of a methylene group. While direct C-H oxidation of such a saturated bicyclic system can be challenging, modern catalytic methods offer potential solutions. A plausible approach involves a directed oxidation, potentially utilizing a ruthenium or iron-based catalyst.
Proposed Experimental Protocol 4: Synthesis of this compound
-
Dissolve 2-Boc-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid in a suitable solvent.
-
Add a robust oxidant, such as ruthenium tetroxide (generated in situ from RuCl₃ and an oxidant like sodium periodate) or a tailored iron-based catalyst system.
-
Heat the reaction mixture to facilitate the oxidation, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the final compound by chromatography to obtain this compound.
Diagram 2: Overall Synthetic Workflow
Caption: A flowchart illustrating the synthetic sequence.
Conclusion
The synthesis of this compound is a challenging but achievable goal for medicinal and organic chemists. The strategy presented here leverages established methodologies for the construction of the core and the stereoselective introduction of key functionalities. The final oxidation step, while requiring careful optimization, is a feasible transformation based on modern synthetic methods. This guide provides a solid foundation for researchers and drug development professionals seeking to access this and related bicyclic proline analogues for their discovery programs.
References
The Octahydrocyclopenta[c]pyrrole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Architecture
The octahydrocyclopenta[c]pyrrole scaffold, a bicyclic amine with a fused cyclopentane and pyrrolidine ring system, has emerged as a significant structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that is often beneficial for achieving high-affinity and selective interactions with biological targets. This guide delves into the profound biological significance of this core, exploring its presence in nature, its role as a "privileged scaffold" in drug design, and its application in the development of novel therapeutics across a spectrum of diseases.
The inherent structural features of the octahydrocyclopenta[c]pyrrole core, including its defined stereochemistry and the presence of a basic nitrogen atom, offer multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. As such, this scaffold has captured the attention of synthetic and medicinal chemists, leading to its incorporation into a variety of biologically active molecules.
The Octahydrocyclopenta[c]pyrrole Core as a Privileged Scaffold
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity.[1] The octahydrocyclopenta[c]pyrrole core exemplifies this concept, demonstrating broad biological applicability. Its derivatives have shown promise in therapeutic areas including anti-inflammatory, anti-tumor, and neuroprotective applications.[2]
The pyrrole ring itself, a component of the octahydrocyclopenta[c]pyrrole structure, is a well-established privileged scaffold found in numerous natural products and FDA-approved drugs.[3][4][5] This five-membered nitrogen-containing heterocycle is a versatile pharmacophore, and its derivatives exhibit a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[6][7] The fusion of the pyrrolidine ring with a cyclopentane ring in the octahydrocyclopenta[c]pyrrole core imparts a distinct conformational rigidity that can enhance binding to specific protein targets.
Biological Activities and Therapeutic Applications
The versatility of the octahydrocyclopenta[c]pyrrole scaffold is underscored by its presence in compounds targeting a diverse range of diseases.
Antiviral Activity
A notable application of the octahydrocyclopenta[c]pyrrole core is in the development of antiviral agents. It serves as a key intermediate in the synthesis of Telaprevir (VX-950), a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[8] The rigid bicyclic structure of the scaffold likely contributes to the precise positioning of the pharmacophoric elements required for potent enzymatic inhibition.
Antidiabetic Properties
The octahydrocyclopenta[c]pyrrole moiety is also an important intermediate in the synthesis of the antidiabetic drug Gliclazide.[8][9] Gliclazide belongs to the sulfonylurea class of drugs and is used in the management of type 2 diabetes.
Neurological and Ophthalmic Disorders
Derivatives of the octahydrocyclopenta[c]pyrrole core have been investigated for the treatment of neurological and ophthalmic conditions. Specifically, antagonists of Retinol Binding Protein 4 (RBP4) incorporating this scaffold have shown potential for treating atrophic age-related macular degeneration (AMD) and Stargardt disease.[10] In these compounds, the bicyclic core acts as a linker, appropriately orienting the pharmacophoric groups within the RBP4 binding cavity.[10]
Synthesis of the Octahydrocyclopenta[c]pyrrole Core: A Methodological Overview
The synthesis of the octahydrocyclopenta[c]pyrrole core is a critical aspect of its utilization in drug discovery. Various synthetic strategies have been developed to access this bicyclic system, often focusing on stereoselective methods to control the spatial arrangement of substituents.
Key Synthetic Intermediates and Reactions
A common approach to the synthesis of the octahydrocyclopenta[c]pyrrole core involves the reduction of a cyclopentyl-fused succinimide derivative.[8]
Illustrative Synthetic Workflow:
Caption: General synthetic route to the octahydrocyclopenta[c]pyrrole core.
Detailed Protocol: Reduction of Cyclopentyl Succinimide
This protocol provides a general method for the reduction of a cyclopentyl-fused succinimide to the corresponding octahydrocyclopenta[c]pyrrole.
Materials:
-
Cyclopentyl succinimide derivative
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) in the presence of a Lewis acid)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Dilute acid (e.g., HCl)
-
Saturated sodium carbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate (MgSO4))
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent in the anhydrous solvent.
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the cyclopentyl succinimide derivative in the anhydrous solvent to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[8]
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a dilute acid solution until the pH is acidic (pH 2-3).[8]
-
Workup (Acidic Extraction): Separate the organic and aqueous layers. Extract the aqueous layer with the organic extraction solvent (e.g., ethyl acetate) multiple times.[8] Discard the organic layers.
-
Workup (Basic Extraction): Neutralize the acidic aqueous layer with a saturated sodium carbonate solution until the pH is basic (pH 8-9).[8]
-
Extraction: Extract the basic aqueous layer with the organic extraction solvent multiple times.[8]
-
Drying and Concentration: Combine the organic extracts from the basic extraction, dry over the drying agent, filter, and concentrate under reduced pressure to yield the crude octahydrocyclopenta[c]pyrrole product.[8]
-
Purification: The crude product can be further purified by techniques such as distillation or column chromatography.
Note: The choice of reducing agent and reaction conditions may need to be optimized depending on the specific substrate.
Structure-Activity Relationship (SAR) Insights
The rigid framework of the octahydrocyclopenta[c]pyrrole core allows for a systematic investigation of how modifications to its structure affect biological activity.[11][12][13]
Key SAR Observations for RBP4 Antagonists:
| Position of Modification | Structural Change | Impact on Activity |
| Pyrrolidine Nitrogen | Acylation with various carboxylic acids | Significantly influences potency and selectivity.[10] |
| Cyclopentane Ring | Introduction of substituents | Can modulate binding affinity and pharmacokinetic properties. |
| Stereochemistry | Alteration of stereocenters | Often has a profound effect on biological activity, highlighting the importance of a defined 3D structure.[10] |
Logical Relationship of SAR in RBP4 Antagonist Design:
Caption: Iterative process of SAR-guided drug design.
Conclusion and Future Perspectives
The octahydrocyclopenta[c]pyrrole core has firmly established itself as a valuable privileged scaffold in medicinal chemistry. Its unique structural and chemical properties have enabled the development of potent and selective modulators of various biological targets. The successful application of this scaffold in diverse therapeutic areas highlights its potential for future drug discovery efforts.
Future research will likely focus on the development of novel and more efficient synthetic routes to access a wider range of substituted octahydrocyclopenta[c]pyrrole derivatives. Furthermore, the application of this core in emerging therapeutic areas, such as targeted protein degradation and the development of covalent inhibitors, represents an exciting avenue for further exploration. The continued investigation of the biological significance of the octahydrocyclopenta[c]pyrrole core will undoubtedly lead to the discovery of new and innovative medicines.
References
- 1. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review article on biological importance of pyrrole [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 9. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 10. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of N-acyl pyrroloquinolone PDE-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Conformational Rigidity: The Discovery and Application of Bicyclic Proline Analogs in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding, stability, and molecular recognition events.[1][2] However, the inherent flexibility between its two predominant ring puckers (Cγ-exo and Cγ-endo) and the cis/trans isomerization of its amide bond present challenges in drug design.[1][3][4] Bicyclic proline analogs have emerged as a powerful tool in medicinal chemistry, offering a strategy to "lock" the proline scaffold into a single, well-defined conformation. This guide provides a comprehensive overview of the rationale, synthesis, and application of these conformationally constrained building blocks. We will explore the causality behind their design, detail key synthetic methodologies, and showcase their successful integration into therapeutic agents, thereby providing a technical framework for their application in modern drug discovery.
The Foundational Role of Proline: A Double-Edged Sword in Structural Biology
Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone amide nitrogen, forming a pyrrolidine ring.[5] This structure has profound consequences:
-
Backbone Rigidity: The ring restricts the backbone dihedral angle (φ) to a narrow range (approximately -65° ± 25°), reducing the conformational entropy of the polypeptide chain.[1]
-
Secondary Structure Disruption: Lacking an amide proton for hydrogen bonding, proline often acts as a structural disruptor in the middle of α-helices and β-sheets, but is commonly found in β-turns.[3][5]
-
Conformational Equilibria: Proline exists in a dynamic equilibrium between two key conformational states: the Cγ-exo and Cγ-endo ring puckers, and the cis and trans isomers of the preceding peptide bond.[1][3] The energy difference between the puckers is minimal (~0.5 kcal/mol), allowing for rapid interconversion.[5] This isomerization is often a rate-limiting step in protein folding.[1][2]
This inherent flexibility, while crucial for its biological roles, can be detrimental in drug design, where a specific, stable conformation is often required for high-affinity binding to a biological target.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Derivatives and Analogs [sigmaaldrich.com]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
Introduction
The bicyclic proline analogue, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, represents a structurally significant scaffold in medicinal chemistry. Its rigidified framework and chiral centers are crucial design elements in the development of novel therapeutics, particularly as key intermediates in the synthesis of Hepatitis C virus (HCV) protease inhibitors.[1] The precise control of stereochemistry during its synthesis is paramount to achieving the desired biological activity and minimizing off-target effects. This application note provides a detailed, two-stage protocol for the stereoselective synthesis of this target molecule, commencing with the preparation of the key intermediate, N-Boc-octahydro-cyclopenta[c]pyrrol-5-one, followed by a highly diastereoselective carboxylation.
Synthetic Strategy Overview
The synthetic approach is bifurcated into two primary stages: the construction of the bicyclic lactam core and the subsequent stereocontrolled introduction of the carboxylic acid moiety. This strategy allows for the establishment of the foundational octahydro-cyclopenta[c]pyrrol-5-one ring system, followed by a crucial asymmetric functionalization at the α-position to the nitrogen.
Caption: Overall synthetic workflow.
Part 1: Synthesis of N-Boc-octahydro-cyclopenta[c]pyrrol-5-one
The synthesis of the key bicyclic lactam intermediate can be achieved through a multi-step sequence starting from commercially available 2-carbomethoxycyclopentanone. The rationale involves an initial alkylation to introduce a two-carbon unit, followed by reductive amination with a protected aminoacetaldehyde equivalent and subsequent intramolecular cyclization.
Experimental Protocol 1: Synthesis of N-Boc-octahydro-cyclopenta[c]pyrrol-5-one
Materials:
-
2-Carbomethoxycyclopentanone
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetone
-
Benzylamine
-
Sodium cyanoborohydride
-
Acetic acid
-
Methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
C-Alkylation of 2-Carbomethoxycyclopentanone: To a solution of 2-carbomethoxycyclopentanone (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq). Stir the mixture at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography.
-
Reductive Amination and Cyclization: Dissolve the product from the previous step in methanol. Add benzylamine (1.1 eq) and a catalytic amount of acetic acid. Stir for 30 minutes. Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction will result in the formation of the N-benzyl protected lactam.[2][3]
-
N-Boc Protection and Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting secondary amine is then protected with a Boc group by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane.
-
Work-up and Purification: After completion of the reaction, quench with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain N-Boc-octahydro-cyclopenta[c]pyrrol-5-one.
Part 2: Stereoselective Carboxylation
This critical step introduces the carboxylic acid functionality at the C-1 position with a high degree of stereocontrol. The methodology is adapted from a patented procedure which utilizes a chiral ligand to direct the deprotonation and subsequent carboxylation.[4]
Caption: Key stereoselective carboxylation step.
Experimental Protocol 2: Stereoselective Carboxylation
Materials:
-
N-Boc-octahydro-cyclopenta[c]pyrrol-5-one
-
(+)-Sparteine or a suitable chiral ligand surrogate
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Dry carbon dioxide (gas or solid)
-
Anhydrous methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve N-Boc-octahydro-cyclopenta[c]pyrrol-5-one (1.0 eq) and the chiral ligand (e.g., (+)-sparteine surrogate, 1.05 eq) in anhydrous MTBE.[4]
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add s-BuLi (1.4 M in cyclohexane, 1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the chiral lithium amide enolate.[4]
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or alternatively, add crushed dry ice pellets portion-wise, ensuring the temperature remains below -60 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]
-
Work-up and Isolation: Quench the reaction by adding 1 M hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by crystallization or by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product, this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Typical Yield | Stereoselectivity (diastereomeric ratio) |
| 1 | N-Boc-octahydro-cyclopenta[c]pyrrol-5-one | 2-Carbomethoxycyclopentanone | 40-50% (over 3 steps) | N/A |
| 2 | This compound | N-Boc-octahydro-cyclopenta[c]pyrrol-5-one | 70-85% | >95:5 |
Conclusion
The described two-part synthetic strategy provides a reliable and stereoselective pathway for the synthesis of this compound. The key to achieving high stereoselectivity lies in the chiral ligand-directed deprotonation and subsequent carboxylation. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development who require access to this important chiral building block. Careful execution of the experimental procedures, particularly the anhydrous and low-temperature conditions in the carboxylation step, is crucial for obtaining high yields and excellent stereochemical purity.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , a constrained bicyclic amino acid analog of significant interest in medicinal chemistry and drug discovery. The rigid cyclopenta[c]pyrrole scaffold serves as a valuable building block for introducing conformational rigidity into peptides and small molecule therapeutics, potentially enhancing binding affinity and metabolic stability.
This protocol is designed for researchers with a strong background in synthetic organic chemistry. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction to the Synthetic Challenge and Strategy
Our retrosynthetic analysis identifies three key stages:
-
Construction of the Bicyclic Ketone Core: Formation of the 5-oxo-octahydro-cyclopenta[c]pyrrole scaffold.
-
Protection of the Pyrrolidine Nitrogen: Introduction of the tert-butoxycarbonyl (Boc) protecting group.
-
Carboxylation at the Bridgehead Position: Stereoselective introduction of the carboxylic acid moiety at the C-1 position.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of the 5-Oxo-octahydro-cyclopenta[c]pyrrole Core
The initial and most critical phase of this synthesis is the construction of the bicyclic ketone. The chosen strategy is an adaptation of the synthesis of 2-azabicyclo[3.3.0]octane derivatives, which involves the alkylation of a cyclopentanone precursor followed by a reductive amination and intramolecular cyclization.[1][2]
Step 1.1: Alkylation of 2-Carbomethoxycyclopentanone
The synthesis commences with the C-alkylation of commercially available 2-carbomethoxycyclopentanone. This reaction introduces the two-carbon side chain necessary for the subsequent formation of the pyrrolidine ring.
Protocol:
-
To a stirred solution of 2-carbomethoxycyclopentanone (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude diester intermediate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diester.
Causality: The use of potassium carbonate as a mild base is crucial to deprotonate the acidic α-proton of the β-ketoester, facilitating the nucleophilic attack on ethyl bromoacetate. Acetone is an appropriate solvent for this SN2 reaction.
Step 1.2: Reductive Amination and Intramolecular Cyclization
This key step involves a one-pot diastereoselective reductive amination of the ketone carbonyl with a primary amine, followed by an in-situ intramolecular cyclization to form the bicyclic lactam, which is then reduced to the desired bicyclic amine. For the purpose of forming the pyrrolidine ring without a lactam, a modification using a suitable amine source and reducing agent is employed.
Protocol:
-
Dissolve the diester intermediate (1.0 eq) in methanol.
-
Add benzylamine (1.1 eq) and a catalytic amount of acetic acid to the solution.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the N-benzylated bicyclic product by TLC and LC-MS.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N-benzyl-5-oxo-octahydro-cyclopenta[c]pyrrole can be debenzylated via catalytic hydrogenation (e.g., H₂, Pd/C in methanol) to yield the free secondary amine, 5-oxo-octahydro-cyclopenta[c]pyrrole.
-
Purify the product by column chromatography or distillation under reduced pressure.
Causality: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, without affecting the ester or ketone functionalities under these conditions. The subsequent intramolecular cyclization is spontaneous. Catalytic hydrogenation is a standard method for the cleavage of N-benzyl groups.
Part 2: N-Boc Protection
To prevent side reactions in the subsequent carboxylation step, the secondary amine of the bicyclic core must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the carboxylation and its ease of removal under acidic conditions.
Protocol:
-
Dissolve 5-oxo-octahydro-cyclopenta[c]pyrrole (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole.
Causality: The reaction is performed in a biphasic system with a mild base to facilitate the reaction of the amine with Boc-anhydride while neutralizing the acidic byproducts.
Part 3: Alpha-Carboxylation
The final step is the introduction of the carboxylic acid group at the C-1 bridgehead position. This is achieved through deprotonation with a strong base followed by quenching with carbon dioxide.[3]
Protocol:
-
Strictly anhydrous conditions are required for this step.
-
To a solution of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain this compound.
Causality: A strong, non-nucleophilic base like s-BuLi is required to deprotonate the relatively non-acidic bridgehead proton. The low temperature (-78 °C) is essential to prevent side reactions and decomposition of the organolithium intermediate. Quenching with carbon dioxide introduces the carboxylate, which is then protonated upon acidic workup.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 2-Carbomethoxycyclopentanone | K₂CO₃, Ethyl bromoacetate | Acetone | Room Temp. | 24 | 75-85 |
| 1.2 | Diester Intermediate | Benzylamine, NaBH₃CN, H₂/Pd-C | Methanol | 0 to Room Temp. | 12 | 60-70 (over two steps) |
| 2 | 5-Oxo-octahydro-cyclopenta[c]pyrrole | Boc₂O, NaHCO₃ | Dioxane/Water | 0 to Room Temp. | 12-16 | 85-95 |
| 3 | 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole | s-BuLi, CO₂ | THF | -78 | 2-3 | 50-65 |
Concluding Remarks
The synthetic protocol detailed herein provides a robust and logical pathway for the preparation of this compound. While this guide offers a comprehensive framework, it is important to note that optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis. The stereochemical outcome of the carboxylation step may result in a mixture of diastereomers, which may require separation by chiral chromatography or be addressed through the use of chiral ligands in the deprotonation step, as suggested in the patent literature for a related system.[3]
References
Application Note: High-Purity Recovery of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS 1419100-98-3), a structurally complex bicyclic proline analogue.[1][2] Given the compound's pivotal role as a building block in advanced therapeutic agents, achieving high purity is paramount. This guide details scientifically-grounded protocols for crystallization and advanced chromatographic techniques, explains the rationale behind methodological choices, and offers troubleshooting strategies to overcome common purification challenges.
Introduction and Molecular Characterization
This compound is a non-natural, conformationally constrained amino acid derivative. Its rigid bicyclic structure makes it a valuable component in peptide engineering and the design of pharmacologically active molecules.[3] The molecule possesses several key functional groups that dictate its physicochemical behavior and, consequently, the strategy for its purification: a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar ketone, and an ionizable carboxylic acid.
The presence of multiple chiral centers means that diastereomeric purity, in addition to chemical purity, is a critical quality attribute. The purification strategy must therefore be capable of separating the target compound from a range of potential impurities.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| CAS Number | 1419100-98-3 | [1] |
| Molecular Formula | C₁₃H₁₉NO₅ | [1] |
| Molecular Weight | 269.29 g/mol | [1] |
| Predicted XLogP3 | 0.9 - 1.5 | [4] (analogue) |
| Key Features | Boc-protected amine, carboxylic acid, ketone, bicyclic core | N/A |
Anticipated Impurity Profile
An effective purification strategy begins with understanding potential impurities, which typically arise from the synthetic route. Based on common syntheses of related structures, likely impurities include:
-
Starting Materials: Unreacted precursors used in the cyclization and carboxylation steps.
-
Reagent-Derived Impurities: Residual coupling agents, bases (e.g., triethylamine), or organometallic reagents.[5][6]
-
Side-Product 1 (De-Boc Compound): Loss of the acid-labile Boc group can occur during acidic workup steps.
-
Side-Product 2 (Diastereomers): The synthesis may produce other stereoisomers of the target molecule, which can be challenging to separate.[3]
-
Residual Solvents: Solvents used in the reaction and initial workup.
Caption: Target molecule and its common process-related impurities.
Primary Purification via Crystallization
For many Boc-protected amino acids, crystallization is an effective and scalable first-line purification technique.[] It leverages differences in solubility between the target compound and impurities to achieve separation from the solid phase. The presence of the Boc group often imparts favorable crystalline properties that may be absent in the free amino acid.[8]
Scientific Principle
The principle relies on creating a supersaturated solution of the crude product in a suitable solvent system at an elevated temperature. As the solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out of solution while impurities ideally remain dissolved. The choice of solvent is critical: a "good" solvent dissolves the compound well when hot but poorly when cold, while a "poor" solvent (or anti-solvent) is one in which the compound is sparingly soluble at all temperatures.[9]
Protocol: Recrystallization from a Binary Solvent System
This protocol is a robust starting point for achieving >95% purity for crude material that is not heavily contaminated with diastereomers.
Step-by-Step Methodology:
-
Solvent Selection: Begin by experimenting with the solvent systems listed in Table 2. Ethyl acetate/Hexane is a common and effective choice.
-
Dissolution: Place the crude, oily, or solid material in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) required to fully dissolve the compound with gentle heating (40-50°C). A stir bar can aid dissolution.
-
Induce Supersaturation: While the solution is still warm, slowly add the "poor" anti-solvent (e.g., hexane) dropwise until a persistent cloudiness (incipient precipitation) is observed.
-
Re-homogenization: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial as rapid temperature drops can cause the product to "oil out" instead of forming a proper crystal lattice.[9]
-
Complete Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected solid sparingly with the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Table 2: Recommended Crystallization Solvent Systems
| "Good" Solvent (High Solubility) | "Poor" Anti-Solvent (Low Solubility) | Typical Ratio (v/v) | Notes |
| Ethyl Acetate | Hexanes / Heptane | 1:2 to 1:5 | Excellent general-purpose system for Boc-amino acids.[9] |
| Ethanol / Methanol | Water | Varies | Suitable for polar compounds; water acts as the anti-solvent. |
| Dichloromethane (DCM) | Hexanes / Heptane | 1:3 to 1:10 | Good for less polar impurities. |
| Toluene | Hexanes / Heptane | 1:1 to 1:4 | Can be effective if other systems fail. |
Crystallization Troubleshooting
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The solution is too concentrated, or cooling is too rapid. Re-heat the mixture to dissolve the oil, add slightly more "good" solvent, and ensure a very slow cooling process. The presence of hygroscopic impurities can also be a cause; ensure starting material is dry.[5]
-
-
Problem: No crystals form, even after cooling.
-
Cause & Solution: The solution is not sufficiently supersaturated. Evaporate some of the solvent to increase the concentration. Alternatively, use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.[9] Adding a "seed crystal" from a previous successful batch can also initiate crystallization.
-
Caption: Workflow for the crystallization purification protocol.
Chromatographic Purification Techniques
When crystallization fails to provide the desired purity, or for the explicit separation of closely related structures like diastereomers, liquid chromatography is the required orthogonal method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for purifying polar to moderately non-polar compounds. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile).
Scientific Principle & Method Development: For an acidic compound like the target molecule, controlling the mobile phase pH is the most critical parameter.[10] In a neutral mobile phase, the carboxylic acid will be at least partially deprotonated (ionized) to its carboxylate form. This ionized form is highly polar and will have very poor retention on a non-polar C18 column, often eluting in or near the solvent front with poor peak shape.[10]
To ensure good retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 2 units below the compound's pKa (typically ~3.5-4.5 for a carboxylic acid). Adding 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase protonates the carboxyl group, making the molecule more neutral, more hydrophobic, and thus more strongly retained by the C18 stationary phase.[10][11]
Table 3: Example Preparative RP-HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5-10 µm particle size | Standard for reversed-phase; larger particles for preparative scale. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Aqueous phase. Acid modifier suppresses ionization.[10] |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Organic phase for elution. |
| Gradient | 20-80% B over 30 minutes | A broad gradient to elute the compound and separate from impurities. |
| Flow Rate | Dependent on column diameter | e.g., 20 mL/min for a 21.2 mm ID column. |
| Detection | UV at 210-220 nm | Detects the peptide bond and carbonyl group. |
| Loading | Dissolve crude in minimal DMSO or Mobile Phase A | Ensure complete dissolution before injection. |
Protocol: Preparative RP-HPLC Purification
-
System Preparation: Equilibrate the HPLC system and preparative column with the starting mobile phase composition (e.g., 80% A, 20% B).
-
Sample Preparation: Dissolve the crude material (post-crystallization or raw) in the smallest possible volume of a suitable solvent (like DMSO or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Injection and Fraction Collection: Inject the sample and begin the gradient run. Collect fractions throughout the elution of the main peak, taking care to separate the peak front, apex, and tail into different tubes.
-
Purity Analysis: Analyze small aliquots of the key fractions using a fast analytical HPLC method to identify the fractions containing the pure product.
-
Product Recovery: Pool the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Desalting/Final Formulation: The remaining aqueous solution will contain the product and the acid modifier (TFA/FA). The product can be recovered by lyophilization (freeze-drying) or by liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) after neutralizing the acid.
Chiral Chromatography
If diastereomeric separation is required, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are highly effective for separating enantiomers and diastereomers of proline derivatives.[11]
Protocol: Chiral HPLC Analysis
-
Column Selection: Utilize a column such as Chiralpak® AD-H or a similar amylose-based CSP.
-
Mobile Phase: Chiral separations are often achieved in normal-phase or polar-organic mode. A typical mobile phase would be a mixture of Hexane and a polar alcohol like Ethanol or Isopropanol, often with an acidic additive like 0.1% TFA to improve peak shape.[11]
-
Method Development: Isocratic elution is preferred. The ratio of hexane to alcohol is adjusted to achieve baseline separation of the stereoisomers. A higher percentage of alcohol will decrease retention times.
-
Scaling: Once an analytical method is established, it can be scaled to a larger semi-preparative or preparative chiral column for bulk separation.
Summary and Purification Strategy Selection
The optimal purification strategy depends on the scale, initial purity, and final purity requirements. The following decision tree provides a guide for selecting the most appropriate workflow.
Caption: Decision tree for selecting a purification strategy.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | C8H13NO2 | CID 13232020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Analytical methods for "2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid" characterization
An In-Depth Guide to the Analytical Characterization of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Introduction: The Significance of Rigorous Characterization
This compound (CAS No. 1419100-98-3) is a constrained, bicyclic amino acid derivative.[] Its structure, featuring a fused cyclopentanone ring and a pyrrolidine core, makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis.[2] The unique conformational rigidity imparted by the bicyclic system can lead to enhanced binding affinity, selectivity, and metabolic stability in the resulting peptides.
Given its role as a critical starting material, the unambiguous confirmation of its structure, purity, and stereochemistry is paramount. This application note provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this compound, ensuring its suitability for downstream applications in research and drug development.
Overall Analytical Workflow
A multi-technique approach is essential for the complete characterization of this molecule. The workflow ensures orthogonal verification of identity, purity, and structure.
Caption: A multi-faceted strategy for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most definitive technique for the structural confirmation of organic molecules.[2] Both ¹H and ¹³C NMR are required to verify the connectivity of the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) can resolve ambiguities and confirm stereochemical relationships.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for Boc-protected amino acids due to good solubility.[2] However, if solubility is poor or hydrogen-bonding effects need to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[3] The acidic proton of the carboxylic acid may exchange or broaden in protic solvents like methanol-d₄.
-
¹³C NMR: The carboxyl and carbonyl carbons have distinct chemical shifts, typically in the 165-185 ppm range, providing clear evidence of these functional groups.[4][5] The Boc-group carbonyl and quaternary carbon are also readily identifiable.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.[2]
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H spectrum (e.g., 16 scans).
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Assign all signals in both spectra to the corresponding atoms in the molecular structure. Pay close attention to the characteristic signals outlined in the table below.
-
Expected NMR Data Summary
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale / Key Feature |
| Boc Group (t-Butyl) | ~1.4 - 1.5 (singlet, 9H) | ~28 (methyls), ~80 (quaternary C) | Strong, sharp singlet in ¹H is a hallmark of the Boc group. |
| Carboxylic Acid (-COOH) | ~10 - 13 (broad singlet, 1H) | ~170 - 180 | Highly deshielded proton, often broad due to hydrogen bonding and exchange.[4][5] |
| Ketone Carbonyl (-C=O) | N/A | ~205 - 215 | Characteristic downfield shift for a ketone carbonyl carbon. |
| Alpha-Proton (-CH-COOH) | ~4.0 - 4.5 | ~55 - 65 | Deshielded by both the nitrogen and the carboxyl group. |
| Cyclopentane/Pyrrolidine Ring | ~1.8 - 3.8 (complex multiplets) | ~25 - 60 | Overlapping signals from the fused ring system. 2D NMR is essential for specific assignments. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, it serves to confirm the presence of the carboxylic acid, the ketone, and the carbamate (Boc group).
Rationale for Signal Interpretation
The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment.[6]
-
Carboxylic Acid: Exhibits a C=O stretch around 1710 cm⁻¹ (if hydrogen-bonded) and a very broad O-H stretch from 2500-3300 cm⁻¹.[4][5][7]
-
Ketone: The C=O stretch for a five-membered ring ketone is typically higher than an open-chain ketone, expected around 1740-1750 cm⁻¹.
-
Boc Carbamate: The carbamate C=O stretch appears around 1680-1700 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Appearance |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Very broad, strong |
| ~1745 | Ketone C=O | Stretch | Strong, sharp |
| ~1710 | Carboxylic Acid C=O | Stretch | Strong, sharp |
| ~1690 | Carbamate (Boc) C=O | Stretch | Strong, sharp |
| 1320 - 1210 | Carboxylic Acid C-O | Stretch | Medium |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Molecular Weight Confirmation
LC-MS combines the separation power of HPLC with the mass detection capabilities of MS, providing definitive confirmation of molecular weight and, by extension, molecular formula.
Rationale for Experimental Choices
-
Ionization Mode: Electrospray Ionization (ESI) is ideal for polar molecules like this amino acid derivative. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes should be tested for optimal sensitivity.
-
Mobile Phase: A standard reversed-phase mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid) is suitable. The acid helps to protonate the analyte for better ESI+ efficiency and improve peak shape.[8]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute to a final concentration of ~10 µg/mL with the initial mobile phase.
-
Instrumentation and Conditions:
| Parameter | Value |
| LC System: | Standard HPLC or UHPLC |
| Column: | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% B to 95% B over 5 minutes |
| Flow Rate: | 0.4 mL/min |
| Column Temp: | 40 °C |
| Injection Vol: | 2 µL |
| MS Detector: | Quadrupole or Time-of-Flight (TOF) |
| Ionization: | ESI (Positive and Negative modes) |
| Scan Range: | m/z 100 - 1000 |
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass-to-charge ratios.
-
Expected Molecular Weight: C₁₄H₂₁NO₅ = 283.32 g/mol
-
Expected Ions (ESI+): [M+H]⁺ = 284.14, [M+Na]⁺ = 306.12
-
Expected Ions (ESI-): [M-H]⁻ = 282.13
-
Confirm that the major peak in the chromatogram corresponds to the expected mass.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Reversed-phase HPLC (RP-HPLC) with UV detection is the industry standard for determining the chemical purity of small molecules.
Rationale for Method Parameters
-
Column: A C18 stationary phase provides good retention for moderately polar compounds like the target molecule.
-
Wavelength: The ketone and carbamate carbonyl groups lack strong chromophores for high-wavelength UV detection. Therefore, detection at a lower wavelength, such as 210-220 nm, is necessary to capture these functionalities.
-
Mobile Phase: An acidic mobile phase (using formic or trifluoroacetic acid) ensures that the carboxylic acid is protonated, leading to better retention and sharper peak shapes.
Protocol: RP-HPLC Purity Assay
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.5 mg/mL.
-
Instrumentation and Conditions:
| Parameter | Value |
| LC System: | Standard HPLC with UV Detector |
| Column: | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A: | 0.1% TFA in Water |
| Mobile Phase B: | 0.1% TFA in Acetonitrile |
| Gradient: | 30% B to 90% B over 20 minutes |
| Flow Rate: | 1.0 mL/min |
| Column Temp: | 30 °C |
| Injection Vol: | 10 µL |
| Detection: | UV at 215 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The system suitability should be verified with a standard injection to ensure reproducibility.
-
Chiral HPLC: Determination of Enantiomeric Purity
Since the target molecule possesses multiple chiral centers, confirming its enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP).
Rationale for Experimental Choices
-
Stationary Phase: Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are highly effective for separating N-protected amino acids.[9][10] Crown-ether based CSPs are also an excellent option for amino acid enantiomers.[11]
-
Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase or polar organic modes depends on the specific CSP. For Boc-amino acids, reversed-phase mode on a teicoplanin-based column is a robust starting point.
Protocol: Chiral HPLC Separation
-
Sample Preparation: Prepare a solution of the compound at ~0.5 mg/mL in the mobile phase.
-
Instrumentation and Conditions:
| Parameter | Value |
| LC System: | Standard HPLC with UV Detector |
| Column: | Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm (or similar) |
| Mobile Phase: | Isocratic mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1, v/v/v). Note: This must be optimized. |
| Flow Rate: | 1.0 mL/min |
| Column Temp: | 25 °C |
| Injection Vol: | 10 µL |
| Detection: | UV at 215 nm |
-
Data Analysis:
-
If analyzing a racemic standard, determine the resolution between the two enantiomeric peaks.
-
For the test sample, calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
-
References
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note & Protocol: High-Throughput HPLC and NMR Analysis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the analytical characterization of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a key bicyclic N-protected amino acid derivative relevant in synthetic organic chemistry and drug discovery. We present validated, step-by-step protocols for purity assessment and quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and for definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for robustness and high-throughput screening, addressing common challenges associated with the analysis of polar, chiral intermediates. The causality behind critical experimental parameters, such as mobile phase composition and NMR solvent selection, is explained to empower researchers to adapt these methods for analogous compounds.
Introduction & Molecule Overview
This compound is a structurally complex molecule featuring a fused bicyclic core, a ketone, a carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a staple in peptide synthesis, making this compound and others like it critical intermediates.[1] Its multifaceted nature—possessing both hydrophobic (Boc group) and hydrophilic (carboxylic acid) regions—presents unique analytical challenges. Accurate and reliable analysis is paramount for ensuring purity, confirming structural integrity, and quantifying material for subsequent synthetic steps.
This guide combines two powerful analytical techniques: HPLC for quantitative purity analysis and NMR for qualitative structural confirmation.[2][3] Together, they provide a complete analytical profile of the target compound.
Chemical Structure:
(Simplified representation)
Part I: HPLC Purity and Quantification Analysis
Principle and Rationale
Reverse-Phase HPLC (RP-HPLC) is the method of choice for analyzing non-polar and weakly polar compounds.[4] Our target molecule, despite the polar carboxylic acid, has significant hydrophobic character due to the Boc group and the carbon skeleton, making it well-suited for RP-HPLC.
-
Stationary Phase Selection: A C18 (octadecyl) bonded silica column is selected as the stationary phase. This provides a highly hydrophobic surface that interacts effectively with the Boc group and the bicyclic framework of the analyte, ensuring adequate retention.[4]
-
Mobile Phase Strategy: The key challenge in analyzing acidic compounds like this is to prevent peak tailing caused by the ionization of the carboxylic acid. To ensure a single, sharp, and reproducible chromatographic peak, we employ an acidified mobile phase. The addition of 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic phases suppresses the deprotonation of the carboxylic acid (COOH -> COO⁻), forcing it to remain in its neutral, more retained form.[2][5] This approach simplifies the interaction with the C18 stationary phase, leading to excellent peak symmetry.
-
Detection: The molecule contains two carbonyl chromophores (in the ketone and the Boc-carbamate) which, while not strong, allow for UV detection at low wavelengths (200-220 nm).[6] Detection at 210 nm is chosen to maximize sensitivity.
Experimental Protocol: RP-HPLC
Instrumentation & Materials:
-
HPLC System with a UV-Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade Water
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN)
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Vortex to ensure complete dissolution. Prepare a working sample by diluting this stock 1:10 in the diluent to a final concentration of 0.1 mg/mL.
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C to ensure reproducible retention times.
-
Set the UV detector to monitor at 210 nm.
-
-
Chromatographic Run: Inject 10 µL of the prepared sample and run the gradient program outlined in Table 1.
Data Presentation & Expected Results
The method is designed to elute the target compound as a sharp, well-defined peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: HPLC Gradient and Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 210 nm |
| Injection Vol. | 10 µL |
| Expected RT | ~12-15 minutes (highly dependent on exact system) |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Part II: NMR Structural Elucidation
Principle and Rationale
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[7][8] It provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
Solvent Selection: The choice of a deuterated solvent is critical. While CDCl₃ is common, the carboxylic acid proton would likely not be visible or would appear very broad. Deuterated methanol (CD₃OD) would lead to H-D exchange, causing the loss of the COOH and NH (if present) signals. Therefore, DMSO-d₆ is the optimal choice. It readily dissolves the polar compound and, being aprotic, allows for the observation of exchangeable protons like the one on the carboxylic acid.[9][10]
-
¹H NMR Spectroscopy: This technique will confirm the presence of key functional groups. The nine equivalent protons of the Boc group are expected to produce a large, sharp singlet, which is a hallmark diagnostic signal.[1][11] The protons on the bicyclic core will appear as complex, overlapping multiplets due to intricate spin-spin coupling.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[12] This is invaluable for confirming the total number of carbons and identifying the carbonyl groups (ketone, carbamate, carboxylic acid), which resonate in a characteristic downfield region.
Experimental Protocol: NMR
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR Tubes
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.8% D
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆. Cap the vial and gently swirl or vortex until the solid is fully dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency onto the deuterium signal of DMSO-d₆. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum (e.g., 16 scans, 1-second relaxation delay).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process both spectra using appropriate software (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).[10]
Data Presentation & Expected Spectral Features
Table 2: Predicted NMR Chemical Shifts (δ) in DMSO-d₆
| Atom(s) | Nucleus | Predicted Shift (ppm) | Multiplicity | Key Feature |
|---|---|---|---|---|
| Carboxylic Acid H | ¹H | > 12.0 | Broad Singlet | Confirms free acid. |
| Bicyclic Core H's | ¹H | 1.5 - 4.5 | Complex Multiplets | Aliphatic and α-protons. |
| Boc Group (CH₃)₃ | ¹H | ~ 1.4 | Singlet (9H) | Definitive Boc group signal. |
| Carboxylic Acid C=O | ¹³C | 170 - 175 | Singlet | Carboxyl carbon. |
| Ketone C=O | ¹³C | 200 - 215 | Singlet | Ketone carbon. |
| Carbamate C=O | ¹³C | 150 - 155 | Singlet | Boc carbonyl carbon. |
| Boc Quaternary C | ¹³C | ~ 80 | Singlet | C(CH₃)₃ carbon. |
| Bicyclic Core C's | ¹³C | 20 - 70 | Multiple Singlets | Aliphatic carbons. |
| Boc Methyl C's | ¹³C | ~ 28 | Singlet | (CH₃)₃ carbons. |
Note: These are predictive values based on analogous structures. Actual shifts may vary.
NMR Workflow Diagram
Caption: Workflow for NMR structural analysis.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The RP-HPLC method offers a reliable means for determining chemical purity with high precision, while the NMR protocol provides definitive confirmation of the compound's complex chemical structure. By explaining the scientific rationale behind key decisions, these methods can be readily adapted by researchers for the quality control and characterization of other novel synthetic intermediates in drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. chromtech.com [chromtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
The Architecture of Constraint: A Technical Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide design and drug discovery, the quest for molecules with enhanced stability, superior target affinity, and refined biological activity is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. This guide delves into the application of a unique constrained amino acid, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , a bicyclic proline analogue that offers a powerful tool for sculpting peptide architecture and function.
The Rationale for Constraint: Overcoming the Flexibility Dilemma
Native peptides often suffer from drawbacks that limit their therapeutic potential, including susceptibility to proteolytic degradation and the adoption of multiple conformations in solution, which can lead to reduced receptor binding affinity. By incorporating constrained amino acids, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing metabolic stability. The rigid bicyclo[3.3.0]octane core of this compound serves as a potent proline mimetic, locking the peptide backbone into a well-defined secondary structure. This structural rigidity is paramount in the design of potent and selective peptide-based therapeutics. A notable example of the successful application of a similar bicyclic[3.3.0]proline scaffold is in the development of potent 3CL-protease inhibitors for SARS-CoV-2, highlighting the therapeutic potential of this structural motif[1].
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1419100-98-3 | [2] |
| Molecular Formula | C13H19NO5 | [2] |
| Molecular Weight | 269.29 g/mol | [2] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMF, NMP, and DCM | General knowledge |
| Storage | Store at 2-8°C, desiccated | General knowledge |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of this compound into a growing peptide chain is achieved through standard solid-phase peptide synthesis (SPPS) protocols, with special considerations for its sterically hindered nature. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a cornerstone of this strategy, offering robust protection during coupling and selective removal under acidic conditions.
Key Considerations for a Successful Synthesis
The bicyclic structure of this amino acid presents a degree of steric hindrance that necessitates optimization of coupling and deprotection steps.
-
Choice of Coupling Reagents: Standard carbodiimide-based coupling reagents like DCC or DIC may prove inefficient. More potent uronium- or phosphonium-based reagents are recommended to overcome the steric barrier and ensure complete acylation.
-
Extended Coupling Times: Due to the slower reaction kinetics associated with sterically hindered amino acids, extended coupling times or double coupling protocols may be necessary to drive the reaction to completion.
-
Monitoring of Coupling Reactions: Qualitative tests, such as the Kaiser test for primary amines, are not applicable for this secondary amine. The chloranil test or a small-scale cleavage and LC-MS analysis of an aliquot of the resin are effective methods to monitor the completeness of the coupling reaction.
-
Boc Deprotection: The Boc group is typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM). While generally efficient, incomplete deprotection can occur. Ensuring sufficient reaction time and efficient washing to remove the resulting tert-butyl cations are critical.
Figure 1. Generalized workflow for the incorporation of this compound via Boc-SPPS.
Detailed Experimental Protocols
The following protocols provide a starting point for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Manual Boc-SPPS Coupling of this compound
Materials:
-
Peptide-resin with a free N-terminal secondary amine
-
This compound (3-5 equivalents)
-
HATU or HBTU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of the Amino Acid: In a separate vial, dissolve this compound and HATU/HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes. The solution should change color.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended, or a second coupling can be performed.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
Monitoring (Optional but Recommended): Perform a chloranil test to confirm the absence of a free secondary amine.
Protocol 2: Boc Deprotection
Materials:
-
Peptide-resin with N-terminal Boc-protected 2-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM (3 x 1 min).
-
Deprotection: Add a solution of 25-50% TFA in DCM to the resin. Agitate for 2-3 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Neutralization: To neutralize the trifluoroacetate salt of the secondary amine, wash the resin with a 5-10% solution of DIEA in DMF (2 x 2 min).
-
Final Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the next coupling step.
Figure 2. Decision-making workflow for coupling sterically hindered amino acids like this compound.
Impact on Peptide Structure and Function
The incorporation of this compound is expected to induce a significant conformational constraint on the peptide backbone. As a proline analogue, it will likely favor specific turn structures, such as β-turns or γ-turns, depending on the surrounding amino acid sequence. This pre-organization can lead to:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic cost of binding to a target receptor is reduced, potentially leading to a significant increase in binding affinity and selectivity.
-
Increased Proteolytic Stability: The rigid bicyclic structure can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Pharmacokinetic Properties: The introduction of non-natural amino acids can modulate the physicochemical properties of the peptide, such as its solubility and membrane permeability, which can lead to improved pharmacokinetic profiles.
Conclusion
This compound represents a valuable addition to the toolbox of peptide chemists and drug discovery scientists. Its rigid bicyclic scaffold provides a powerful means to introduce conformational constraint, offering a rational approach to the design of peptides with enhanced therapeutic properties. While its sterically hindered nature requires careful optimization of synthetic protocols, the potential benefits in terms of increased stability, affinity, and selectivity make it a compelling building block for the development of next-generation peptide therapeutics.
References
Application Notes and Protocols: The Strategic Role of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid in the Synthesis of Novel RBP4 Antagonists
Introduction: Targeting Retinol Binding Protein 4 (RBP4) in Disease
Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream.[1] Its function is critical for the delivery of retinol to various tissues, a process essential for vision, immune function, and cellular differentiation.[1] Elevated levels of serum RBP4 have been correlated with a range of metabolic and degenerative diseases, including insulin resistance in type 2 diabetes, cardiovascular diseases, and certain ocular disorders like atrophic age-related macular degeneration (AMD) and Stargardt disease.[2] Consequently, the development of small molecule antagonists that can modulate RBP4 activity has emerged as a promising therapeutic strategy.[2]
These antagonists function by competitively binding to RBP4, thereby displacing retinol and disrupting the formation of the tertiary complex between RBP4, retinol, and transthyretin (TTR). This disruption leads to the rapid renal clearance of the smaller, unbound RBP4, effectively lowering serum retinol levels and mitigating its downstream pathological effects in target tissues.[3]
The Emergence of Bicyclic [3.3.0] Scaffolds in RBP4 Antagonist Design
Recent advancements in medicinal chemistry have identified a series of potent, non-retinoid RBP4 antagonists built upon a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core. This rigid scaffold has proven to be highly effective in orienting key pharmacophoric elements within the RBP4 binding pocket, leading to compounds with exquisite binding affinity and favorable drug-like properties. A key intermediate in the construction of these advanced antagonists is 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid . The strategic incorporation of the ketone and carboxylic acid functionalities on the conformationally constrained bicyclic frame allows for versatile and efficient elaboration into final drug candidates.
This document provides a detailed guide on the synthesis and application of this pivotal building block in the development of next-generation RBP4 antagonists.
Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is a multi-step process that leverages a key Dieckmann condensation to construct the bicyclic core. The following protocol is a composite based on established synthetic routes for analogous structures.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Reduction of the Dione
-
To a cooled (0 °C) solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), add the commercially available dione portionwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 16 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting slurry through a pad of Celite® and extract the filtrate with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic amine.
Step 2: N-Boc Protection
-
Dissolve the crude amine from Step 1 in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the N-Boc protected bicyclic amine.
Step 3: Oxidative Cleavage
-
Dissolve the N-Boc protected amine in a mixture of carbon tetrachloride, acetonitrile, and water.
-
Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(IV) oxide hydrate (RuO₂·H₂O).
-
Stir the resulting mixture vigorously at room temperature for 2-3 hours.
-
Quench the reaction with isopropanol and filter the mixture through Celite®.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude diacid.
Step 4: Dieckmann Condensation
-
Heat the crude diacid in acetic anhydride at 120 °C for 2-3 hours.[4]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the bicyclic ketone.
Step 5: Carboxylation
-
Dissolve the bicyclic ketone in an anhydrous solvent such as THF or methyl tert-butyl ether and cool to -78 °C.[5]
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or s-butyllithium in the presence of a chiral ligand if stereoselectivity is desired.[5]
-
Stir the mixture at -78 °C for 2-3 hours to allow for enolate formation.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes.[5]
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Acidify the aqueous layer and extract with ethyl acetate.
-
Combine the latter organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield This compound .
Application in the Synthesis of RBP4 Antagonists: A Case Study with BPN-14136 Analogues
The carboxylic acid functionality of the title compound is a versatile handle for the introduction of various aryl and heteroaryl moieties, which are crucial for potent RBP4 antagonism. A common and efficient method for this transformation is through amide bond formation.
Visualizing the Coupling Workflow
Caption: Amide coupling of the key intermediate to form an RBP4 antagonist precursor.
Protocol for Amide Coupling
-
To a solution of This compound in an aprotic solvent such as N,N-dimethylformamide (DMF), add the desired amine (e.g., an appropriately substituted aminopyrimidine for BPN-14136 analogues).
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired RBP4 antagonist precursor.
Data Summary and Expected Outcomes
The following table summarizes typical data expected from the synthesis and application of the title compound.
| Parameter | Synthesis of Intermediate | Amide Coupling |
| Key Reagents | LiAlH₄, Boc₂O, NaIO₄/RuO₂, Acetic Anhydride, CO₂ | HATU, DIPEA |
| Solvent | THF, DCM, DMF | DMF |
| Reaction Temp. | -78 °C to 120 °C | Room Temperature |
| Typical Yield | 30-50% over 5 steps | 60-85% |
| Purification | Flash Chromatography | Flash Chromatography / HPLC |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS | ¹H NMR, ¹³C NMR, HRMS |
Conclusion and Future Perspectives
This compound is a highly valuable and strategically designed building block for the synthesis of potent, non-retinoid RBP4 antagonists. Its rigid bicyclic core provides a solid foundation for the precise positioning of key binding motifs, while the carboxylic acid functionality serves as a versatile anchor point for the introduction of diverse chemical functionalities. The synthetic protocols outlined herein, based on established chemical transformations, offer a reliable pathway for accessing this key intermediate and its subsequent elaboration into promising drug candidates like BPN-14136 and its analogues.[2][7] As research into RBP4-mediated diseases continues to expand, the demand for such advanced and adaptable chemical tools is expected to grow, further solidifying the importance of this pivotal synthetic intermediate.
References
- 1. Frontiers | Biological Functions of RBP4 and Its Relevance for Human Diseases [frontiersin.org]
- 2. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatives of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid with Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Octahydro-cyclopenta[c]pyrrole Scaffold
The octahydro-cyclopenta[c]pyrrole core is a privileged bicyclic scaffold in medicinal chemistry, demonstrating remarkable versatility in engaging with a diverse range of biological targets. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, leading to potent and selective interactions with proteins. This guide focuses on derivatives of a key starting material, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , and its subsequent transformation into two distinct classes of biologically active molecules: Triple Reuptake Inhibitors (TRIs) for the potential treatment of depression, and Retinol Binding Protein 4 (RBP4) antagonists for addressing age-related macular degeneration and Stargardt disease.
The pyrrole moiety, a five-membered nitrogen-containing heterocycle, is a fundamental building block in numerous natural products and therapeutic agents, exhibiting a wide array of pharmacological activities.[1] The fusion of a cyclopentane ring to the pyrrole core, as seen in the octahydro-cyclopenta[c]pyrrole system, imparts conformational constraint, which can be advantageous for optimizing binding affinity and selectivity for a specific biological target. This guide will provide detailed synthetic strategies, in-depth biological evaluation protocols, and an exploration of the structure-activity relationships (SAR) for these promising therapeutic agents.
Part 1: Synthesis of Biologically Active Derivatives
The journey from the starting material, this compound, to the final bioactive compounds involves a multi-step synthetic sequence. Below are proposed synthetic protocols based on established chemical transformations for similar scaffolds.
Synthesis of the Core Intermediate: (±)-Octahydro-cyclopenta[c]pyrrole
The initial step involves the decarboxylation and reduction of the ketone in the starting material to furnish the core octahydro-cyclopenta[c]pyrrole scaffold.
Protocol 1: Decarboxylation and Ketone Reduction
-
Decarboxylation: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to yield the crude decarboxylated product.
-
Wolff-Kishner Reduction: To the crude product from the previous step, add hydrazine hydrate (10 eq) and a strong base such as potassium hydroxide (5 eq) in a high-boiling solvent like diethylene glycol. Heat the mixture to reflux for 4-6 hours. After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the N-Boc protected octahydro-cyclopenta[c]pyrrole.
-
Boc-Deprotection: Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the octahydro-cyclopenta[c]pyrrole core.
Synthesis of Triple Reuptake Inhibitor Derivatives
Triple reuptake inhibitors based on the octahydro-cyclopenta[c]pyrrole scaffold often feature an aryl group at the 3-position.[2]
Protocol 2: Synthesis of 3-Aryl-octahydro-cyclopenta[c]pyrrole Derivatives
-
N-Arylation: To a solution of the octahydro-cyclopenta[c]pyrrole hydrochloride salt (1.0 eq) and an appropriate aryl halide (e.g., 2-bromonaphthalene, 1.1 eq) in a suitable solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 2.0 eq). Degas the reaction mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-octahydro-cyclopenta[c]pyrrole derivative.
Synthesis of RBP4 Antagonist Derivatives
RBP4 antagonists incorporating the octahydro-cyclopenta[c]pyrrole core often feature a substituted pyrimidine-4-carboxylic acid moiety.[3][4]
Protocol 3: Synthesis of Pyrimidine-4-carboxylic Acid Derivatives
-
Nucleophilic Aromatic Substitution: To a solution of the octahydro-cyclopenta[c]pyrrole hydrochloride salt (1.0 eq) and a substituted 2-chloropyrimidine-4-carboxylate (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate, 1.1 eq) in a polar aprotic solvent such as DMF or DMSO, add a non-nucleophilic base (e.g., diisopropylethylamine, 3.0 eq). Heat the reaction mixture to 60-80 °C for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Saponification: After cooling, add a solution of lithium hydroxide (2.0 eq) in water/THF to the reaction mixture. Stir at room temperature for 4-6 hours to hydrolyze the ester.
-
Work-up and Purification: Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC or crystallization to yield the final RBP4 antagonist.
Part 2: Biological Evaluation Protocols
Triple Reuptake Inhibitor Activity Assays
The biological activity of the synthesized triple reuptake inhibitors is assessed by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Protocol 4: In Vitro Monoamine Transporter Uptake Inhibition Assay
Materials:
-
HEK-293 cells stably expressing human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a scintillation counter.
-
Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing the respective transporters in appropriate media and conditions until they reach confluency in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the test compounds or reference inhibitors to the wells and pre-incubate for 10-20 minutes at 37 °C.
-
Initiate the uptake by adding the respective [³H]-labeled neurotransmitter.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37 °C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
RBP4 Antagonist Activity Assays
The efficacy of the synthesized RBP4 antagonists is determined by their ability to disrupt the interaction between RBP4 and transthyretin (TTR).
Protocol 5: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RBP4-TTR Interaction
Materials:
-
Recombinant human RBP4 and TTR.
-
Anti-RBP4 antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
Anti-TTR antibody labeled with an acceptor fluorophore (e.g., d2).
-
Retinol.
-
Assay buffer.
-
HTRF-compatible microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay:
-
In a 384-well plate, add the test compounds, followed by a mixture of RBP4 and retinol.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of the labeled anti-RBP4 and anti-TTR antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Determine the percentage of inhibition of the RBP4-TTR interaction for each compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Part 3: Mechanism of Action and Structure-Activity Relationships
Mechanism of Action of Triple Reuptake Inhibitors
Triple reuptake inhibitors exert their antidepressant effects by simultaneously blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[5] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The synergistic action on all three monoamine systems is hypothesized to lead to a broader spectrum of efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[6]
Caption: Mechanism of action of a Triple Reuptake Inhibitor.
Mechanism of Action of RBP4 Antagonists
Retinol (Vitamin A) is transported in the blood bound to Retinol Binding Protein 4 (RBP4), which in turn forms a complex with transthyretin (TTR). This complex prevents the renal clearance of the small RBP4 protein. In the eye, the accumulation of toxic bisretinoids, byproducts of the visual cycle, is implicated in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease. RBP4 antagonists are non-retinoid small molecules that bind to the retinol-binding pocket of RBP4, thereby preventing the binding of retinol and the subsequent formation of the RBP4-TTR complex. This leads to the rapid renal clearance of apo-RBP4, reducing the overall levels of circulating RBP4 and the delivery of retinol to the eye. This, in turn, is expected to slow down the formation of toxic bisretinoids.[1]
Caption: Mechanism of action of an RBP4 Antagonist.
Structure-Activity Relationships (SAR)
Triple Reuptake Inhibitors:
For the 3-aryl-octahydro-cyclopenta[c]pyrrole series of triple reuptake inhibitors, the nature and substitution pattern of the aryl group significantly influence potency and selectivity.[2]
| Compound | Aryl Group | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | 2-Naphthyl | 20 | 109 | 430 |
| 23a | 3,4-Dichlorophenyl | 29 | 85 | 168 |
| 26a | 4-Chlorophenyl | 53 | 150 | 140 |
Data from Shao et al., J. Med. Chem. 2011, 54, 15, 5424–5440.[2]
Generally, electron-withdrawing groups on the phenyl ring tend to enhance potency at all three transporters. The 2-naphthyl substituent in compound 22a provides excellent SERT potency. The dichlorophenyl substitution in 23a offers a balanced profile with good potency across all three transporters.
RBP4 Antagonists:
In the case of RBP4 antagonists, the core scaffold, the linker, and the acidic moiety all play crucial roles in determining the binding affinity.[3]
| Compound | Core | Linker | Acidic Moiety | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) |
| 4 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | Amide | Anthranilic acid | - | - |
| 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | Amide | 6-methylpyrimidine-4-carboxylic acid | 12.8 ± 0.4 | 43.6 ± 10.5 |
Data from Cioffi et al., J. Med. Chem. 2015, 58, 17, 6845–6864.[3]
The replacement of the anthranilic acid in compound 4 with a 6-methylpyrimidine-4-carboxylic acid in compound 33 led to a significant improvement in RBP4 potency.[3] This highlights the importance of the acidic fragment in engaging with key residues in the RBP4 binding pocket. The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core has been shown to be a superior scaffold compared to more flexible piperidine or piperazine cores in this class of antagonists.[3]
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of diverse and potent biologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of neuroscience and ophthalmology to explore and optimize derivatives of this versatile core structure for the development of novel therapeutics. The promising activities of both triple reuptake inhibitors and RBP4 antagonists based on this scaffold underscore its significance in modern drug discovery.
References
- 1. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document: Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. (CHEMB... - ChEMBL [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Introduction: Welcome to the technical support guide for the synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS 1419100-98-3). This molecule is a valuable constrained proline analogue, a class of compounds with significant applications in medicinal chemistry and peptide science due to their ability to impart specific conformational rigidity.[1][2] Its bicyclic structure is a key feature in intermediates for advanced therapeutic agents, such as the hepatitis C virus (HCV) protease inhibitor Boceprevir.[3][4]
The synthesis of this target, while achievable, presents several stereochemical and procedural challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles for proline derivatives.[5]
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product shows two distinct spots on TLC and two major peaks in my LC-MS/HPLC analysis. What is the most likely cause? A: This is a classic sign of a diastereomeric mixture. The target molecule has multiple chiral centers, and the proton on the carbon alpha to the carboxylic acid (C1) is susceptible to epimerization, especially under basic conditions used during synthesis or workup.[5][6] This leads to the formation of the undesired diastereomer, which often has similar polarity, making it difficult to separate. For a detailed solution, please see Problem 1 in the Troubleshooting Guide.
Q2: My reaction yield is consistently low after the carboxylation step. What should I check first? A: Low yields in carboxylation reactions, particularly those using organometallic reagents (e.g., organolithiums) and CO2, are common. The primary culprits are often:
-
Moisture: Organometallic reagents are extremely sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Potency: The titer (concentration) of commercial organolithium reagents can decrease over time. It is best practice to titrate them before use.
-
Inefficient CO2 Quench: Ensure the carbon dioxide (gas or solid dry ice) is pure and introduced in a way that maximizes contact with the reactive species, often by pouring the reaction mixture onto an excess of crushed dry ice. A patent for a similar structure highlights the importance of low-temperature conditions (-78 °C) during this step.[7]
Q3: How can I avoid the accidental removal of the Boc protecting group during the synthesis? A: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Avoid any strong acids during your reaction workup and purification. If an aqueous acidic wash is necessary, use a weak acid (e.g., dilute citric acid or saturated NH4Cl solution) and perform the extraction quickly at low temperatures. During column chromatography, ensure your silica gel is not acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
Q4: What is the best method for purifying the final product? A: Purification of this polar, N-Boc protected amino acid derivative can be challenging.
-
Column Chromatography: This is the most common method. A gradient elution on silica gel, often starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is typically effective.
-
Crystallization: If a solid can be obtained, crystallization is an excellent method for achieving high purity. Experiment with various solvent systems (e.g., Ethyl Acetate/Heptane, Dichloromethane/Hexane).
-
Preparative HPLC: For separating stubborn impurities or diastereomers, reverse-phase preparative HPLC is a powerful but more resource-intensive option.[8]
Section 2: In-depth Troubleshooting Guide
Problem 1: Formation of an Undesired Diastereomer via Epimerization
Symptoms:
-
Two or more closely spaced spots on TLC.
-
Multiple peaks in HPLC or LC-MS chromatograms with identical mass.
-
An overly complex 1H NMR spectrum with overlapping signals, indicating the presence of more than one stereoisomer.
Root Cause Analysis: The hydrogen atom at the C1 position (alpha to the carboxyl group) is acidic. In the presence of a strong base, this proton can be abstracted to form a planar enolate intermediate. Subsequent protonation (e.g., during aqueous workup) can occur from either face of the planar intermediate, leading to a mixture of diastereomers and a loss of stereochemical integrity. This is a well-documented phenomenon in the synthesis of substituted proline derivatives.[5][6][9]
Caption: Epimerization at the alpha-carbon via a planar enolate intermediate.
Preventative Measures & Solutions:
-
Strict Temperature Control: When using strong bases like lithium diisopropylamide (LDA) or sec-Butyllithium, maintain the reaction temperature at -78 °C.[7] At this temperature, the rate of proton exchange is significantly reduced.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. If possible, opt for conditions known to preserve stereochemistry.
-
Chiral Auxiliaries/Ligands: For asymmetric syntheses, the use of a chiral ligand, such as (+)-sparteine or a similar diamine, can help direct the approach of the electrophile (like CO2) to one face of the enolate, thus preserving or setting the desired stereochemistry.[7]
-
Workup Procedure: Quench the reaction at low temperature before allowing it to warm to room temperature. A buffered aqueous solution might be preferable to a strongly acidic or basic one.
Corrective Action (Purification): Separating diastereomers can be difficult.
-
Fractional Crystallization: This can sometimes be effective if one diastereomer preferentially crystallizes.
-
Preparative Chiral HPLC/SFC: This is the most powerful technique for separating stereoisomers but may not be practical for large-scale work.
| Parameter | Standard Condition | Optimized Condition for Stereocontrol | Rationale |
| Temperature | 0 °C to RT | -78 °C | Minimizes proton scrambling and side reactions.[7] |
| Base | n-BuLi | s-BuLi with a chiral ligand | The ligand-base complex creates a chiral environment, directing the reaction.[7] |
| Quenching | Add water | Pour reaction onto excess crushed dry ice | Ensures rapid and irreversible carboxylation of the enolate before protonation. |
Problem 2: Incomplete Reaction and Low Conversion
Symptoms:
-
Significant amount of starting material observed in the crude product analysis (TLC, NMR, LC-MS).
-
Product yield is substantially lower than expected.
Root Cause Analysis: Low conversion can stem from reagent quality, reaction setup, or kinetics.
-
Inactive Reagents: Organolithium reagents degrade upon exposure to air and moisture. Solvents may not be sufficiently anhydrous.
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion.
-
Poor Mixing: In heterogeneous reactions or viscous solutions, inefficient stirring can lead to localized concentration gradients and incomplete reaction.
Caption: A general workflow for troubleshooting common synthesis issues.
Solutions & Prevention:
-
Reagent & Solvent Preparation:
-
Protocol: Titrate organolithium reagents (e.g., s-BuLi, n-BuLi) before use with a standard like diphenylacetic acid.
-
Use freshly distilled anhydrous solvents (e.g., THF, ether) from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. This provides direct evidence of starting material consumption.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen to prevent quenching by atmospheric oxygen and moisture.
Section 3: Key Experimental Protocol
This protocol is a representative procedure for the stereoselective carboxylation of a protected octahydrocyclopenta[c]pyrrole, a critical step in forming the target molecule, based on methodologies described for similar structures.[7]
Protocol: Stereoselective Synthesis of this compound
Disclaimer: This protocol should be performed by trained chemists in a suitable laboratory with a fume hood and appropriate personal protective equipment (PPE).
Reagents & Equipment:
| Reagent/Equipment | Specification |
|---|---|
| N-Boc-5-oxo-octahydrocyclopenta[c]pyrrole | Starting Material |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane |
| (+)-Sparteine | Anhydrous |
| Methyl tert-butyl ether (MTBE) | Anhydrous |
| Carbon Dioxide (Dry Ice) | High purity, crushed |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Ethyl Acetate | Reagent grade |
| Saturated Sodium Chloride (Brine) | |
| Anhydrous Sodium Sulfate (Na2SO4) | |
| Oven-dried, three-neck round-bottom flask | |
| Magnetic stirrer, inert gas line (Ar/N2) |
| Low-temperature thermometer, dry ice/acetone bath | |
Procedure:
-
Reaction Setup: In an oven-dried three-neck flask under a positive pressure of Argon, dissolve N-Boc-5-oxo-octahydrocyclopenta[c]pyrrole (1.0 eq) and (+)-Sparteine (1.05 eq) in anhydrous MTBE.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add s-BuLi (1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the chiral lithiated intermediate.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Rapidly transfer the reaction mixture from the first flask onto the dry ice via a cannula with vigorous stirring.
-
Warm-up & Quench: Allow the mixture to slowly warm to room temperature, which allows excess CO2 to sublime. Once at room temperature, quench cautiously with water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted sparteine.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
-
Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the final product.
Analytical Checkpoints:
-
After Step 4: A small aliquot can be quenched with D2O to confirm deprotonation via mass spectrometry.
-
After Step 8: Analyze the crude product by 1H NMR and LC-MS to assess conversion and diastereomeric ratio before purification.
References
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Conformational Change and Epimerization of Diketopiperazines Containing Proline Residue in Water. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid. This bicyclic proline analogue is a key intermediate in the development of advanced therapeutics, notably as a building block for Hepatitis C virus (HCV) protease inhibitors like Telaprevir (VX-950)[1]. Achieving a high yield of this complex, chiral molecule is a common challenge that can create bottlenecks in research and scale-up operations[1].
This guide is structured to provide actionable solutions to common experimental issues. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve problems effectively.
Understanding the Core Synthesis: Asymmetric Deprotonation and Carboxylation
The most direct synthesis of the target compound involves a stereoselective carboxylation of the N-Boc protected octahydrocyclopenta[c]pyrrole core. The reaction proceeds via two critical stages:
-
Asymmetric Deprotonation: A strong, non-nucleophilic base, typically an organolithium reagent like sec-butyllithium (s-BuLi), is used to abstract a proton from the carbon atom adjacent to the pyrrole nitrogen. The stereochemical outcome is controlled by a chiral ligand that forms a complex with the lithium base.
-
Electrophilic Trapping: The resulting lithiated intermediate (a chiral carbanion) is then quenched with an electrophile, in this case, dry carbon dioxide gas, to form the desired carboxylic acid.
The entire process must be conducted under strictly anhydrous conditions and at very low temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediates and maximize selectivity[1].
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low, and I recover a significant amount of unreacted starting material. What are the likely causes?
Answer: This is a classic symptom of inefficient deprotonation or incomplete carboxylation. The lithiated intermediate, once formed, is generally reactive enough to be trapped by CO₂. Therefore, the problem likely lies in the initial deprotonation step.
Troubleshooting Steps:
-
Verify Base Activity and Stoichiometry:
-
Cause: Organolithium reagents like s-BuLi degrade over time, especially with improper storage. The actual molarity of your solution may be lower than stated on the bottle.
-
Solution: Titrate the s-BuLi solution before use (e.g., using the Gilman double titration method) to determine its exact molarity. Ensure you are using at least a slight excess (1.05-1.1 equivalents) relative to the starting material.
-
-
Ensure a Scrupulously Anhydrous Environment:
-
Cause: Water is the most common quenching agent for organolithiums. Trace amounts of moisture in the solvent, glassware, starting material, or atmosphere will consume the base, preventing deprotonation.
-
Solution:
-
Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled, anhydrous solvents. Methyl tert-butyl ether (MTBE) is a good choice[1].
-
Ensure the starting material and chiral ligand are rigorously dried.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time.
-
-
-
Optimize Carboxylation Efficiency:
-
Cause: If deprotonation is successful, inefficient delivery of carbon dioxide can lead to the recovery of starting material after the aqueous quench protonates the unreacted intermediate.
-
Solution:
-
Use a source of very dry CO₂. Pass the gas through a drying tube (e.g., filled with Drierite) before introducing it to the reaction mixture.
-
Introduce the CO₂ subsurface via a long needle or cannula for efficient mixing. Bubbling it over the surface is often insufficient.
-
Allow the carboxylation to proceed for an adequate amount of time (e.g., 30-60 minutes) to ensure the reaction goes to completion[1].
-
-
Q2: The reaction is messy, with multiple unidentified byproducts. How can I improve selectivity?
Answer: The formation of multiple byproducts points towards issues with reaction control, primarily temperature and atmospheric integrity. The lithiated intermediate is extremely reactive and can participate in undesired side reactions if not handled correctly.
Troubleshooting Steps:
-
Maintain Strict Temperature Control:
-
Cause: The reaction must be kept at -78 °C (a dry ice/acetone or dry ice/isopropanol bath). If the temperature rises, even locally, the lithiated intermediate can become unstable, leading to elimination, rearrangement, or reaction with the solvent (e.g., THF).
-
Solution:
-
Use a well-insulated Dewar flask for the cooling bath.
-
Add the s-BuLi dropwise via a syringe pump over an extended period (e.g., 30 minutes) to dissipate the heat of reaction and avoid localized warming.
-
Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.
-
-
-
Prevent Oxygen Contamination:
-
Cause: Oxygen can react with the organolithium intermediate to form peroxide species, which can lead to a complex mixture of oxidized and degraded products upon work-up.
-
Solution:
-
Degas the solvent before use by bubbling argon or nitrogen through it for 15-20 minutes.
-
Ensure all transfers of reagents are done under positive inert gas pressure using cannulas or gas-tight syringes.
-
-
Q3: I'm struggling with the work-up and purification. What is the best practice for isolating the product?
Answer: A proper work-up is critical for separating the acidic product from neutral or basic impurities.
Troubleshooting Steps:
-
Controlled Quenching:
-
Cause: Adding water or acid too quickly to the cold reaction mixture can cause an uncontrolled exotherm, leading to product degradation.
-
Solution: After the carboxylation is complete, quench the reaction while still at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M HCl. Once the initial quench is complete, the mixture can be allowed to warm to room temperature.
-
-
pH-Dependent Extraction:
-
Cause: The product is a carboxylic acid. To extract it into an organic layer, it must be in its protonated (neutral) form. To remove it from an organic layer, it must be in its deprotonated (anionic, water-soluble) form.
-
Solution (Acid-Base Extraction):
-
After warming to room temperature, add water and separate the layers.
-
Wash the organic layer with a basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to extract the desired product into the aqueous layer as its sodium salt. This will leave neutral impurities (like unreacted starting material) in the organic layer.
-
Isolate the aqueous layer and carefully re-acidify it with a strong acid (e.g., 3 M HCl) to a pH of ~2-3. The product will precipitate or can be extracted with a fresh portion of an organic solvent like ethyl acetate or dichloromethane.
-
Dry the final organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Detailed Experimental Protocol
This protocol is a synthesis of best practices derived from published methods[1].
Critical Step: All glassware must be oven- or flame-dried and cooled under a positive pressure of dry argon or nitrogen. All solvents and liquid reagents must be anhydrous.
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-octahydrocyclopenta[c]pyrrole (1.0 eq) and a chiral ligand (e.g., a (+)-sparteine surrogate, 1.05 eq).
-
Dissolve the solids in anhydrous methyl tert-butyl ether (MTBE).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add sec-butyllithium (1.1 eq, ~1.4 M in cyclohexane) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not rise above -75 °C.
-
After the addition is complete, allow the resulting solution to stir at -78 °C for an additional 2-3 hours[1].
-
-
Carboxylation:
-
Pass a stream of dry carbon dioxide gas through the reaction mixture via a subsurface cannula for 30-60 minutes. A white precipitate may form.
-
Continue stirring at -78 °C for another 30 minutes after stopping the CO₂ flow.
-
-
Work-up and Isolation:
-
Slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Add water and separate the layers.
-
Extract the aqueous layer with MTBE or ethyl acetate (2x).
-
Combine the organic layers and wash them with 1 M NaOH solution.
-
Separate the basic aqueous layer (which now contains the product) and wash it once with fresh MTBE to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 3 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or crystallization.
-
Key Parameter Optimization Summary
| Parameter | Standard Condition | Optimization Strategy & Rationale | Potential Impact on Yield |
| Base Stoichiometry | 1.05 - 1.1 eq s-BuLi | Titrate base before use. A slight excess ensures complete deprotonation. Too much excess can lead to side reactions. | High |
| Temperature | -78 °C | Maintain strictly. Higher temperatures decrease the stability of the lithiated intermediate, leading to byproducts. | High |
| Solvent | Anhydrous MTBE, THF | MTBE is often preferred over THF as it is less prone to deprotonation by strong bases. Ensure solvent is rigorously dry. | Medium |
| Chiral Ligand | 1.0 - 1.1 eq | Purity is critical for stereoselectivity. Ensure it is anhydrous. The choice of ligand dictates the stereochemical outcome. | High (on stereopurity) |
| CO₂ Addition | Subsurface bubbling | Ensures efficient trapping of the carbanion. Surface addition can be inefficient and lead to lower conversion. | Medium |
| Atmosphere | Dry Argon/Nitrogen | Prevents quenching of the base and intermediate by water and oxygen, which are major sources of byproducts and low yield. | High |
Frequently Asked Questions (FAQs)
FAQ 1: What is the specific role of the chiral ligand? The chiral ligand coordinates to the lithium ion of the s-BuLi. This creates a bulky, chiral complex that directs the base to abstract a specific proton on the starting material in a stereoselective manner. This controlled deprotonation is what establishes the desired stereocenter in the final product.
FAQ 2: Why is a temperature of -78 °C so critical? This low temperature is essential for several reasons: a) it ensures the kinetic stability of the highly reactive organolithium intermediate, preventing decomposition; b) it enhances the selectivity of the deprotonation by "locking" the conformation of the chiral base-ligand complex; and c) it minimizes potential side reactions, such as reaction with the ether solvent.
FAQ 3: Can I use a different base, like n-BuLi or LDA? While other strong bases can deprotonate the starting material, the choice of base is intimately linked to the chiral ligand and the desired stereochemical outcome. sec-Butyllithium is often used in these systems for its high reactivity and compatibility with common chiral ligands[1]. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base but may provide different levels of stereoselectivity. Any change from the established protocol requires significant re-optimization.
FAQ 4: How can I be certain my CO₂ is dry? The simplest method is to use a commercial lecture bottle of high-purity CO₂ and pass the gas through an in-line drying tube filled with a desiccant like anhydrous calcium sulfate (Drierite) or molecular sieves before it enters the reaction vessel. Do not use CO₂ generated from dry ice in a solvent, as this can introduce moisture.
References
Technical Support Center: Optimizing Stereoselective Synthesis of Bicyclic Amino Acids
Welcome to the Technical support center dedicated to the stereoselective synthesis of bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of constructing these conformationally constrained scaffolds. Bicyclic amino acids are of immense interest in medicinal chemistry and peptide science due to their ability to induce specific secondary structures and enhance biological activity and metabolic stability. However, controlling the stereochemical outcome during their synthesis can be a formidable challenge.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve your desired stereochemical purity.
Troubleshooting Guide: Common Issues in Stereoselective Synthesis
This section addresses specific problems that may arise during the synthesis of bicyclic amino acids. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr)
Q: My reaction is producing the target bicyclic amino acid, but the stereoselectivity is poor, resulting in a low enantiomeric excess or diastereomeric ratio. What are the likely causes, and how can I improve the stereochemical outcome?
A: Low stereoselectivity is a frequent hurdle in asymmetric synthesis and can stem from several factors related to the reaction conditions and the catalytic system. A systematic approach to troubleshooting is essential for identifying the root cause.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states that lead to the stereoisomeric products.[1][2] Generally, lower temperatures enhance selectivity by favoring the transition state with the lower activation energy.[1] However, in some cases, an unusual temperature effect can be observed where higher temperatures lead to better selectivity.[3]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to identify the optimal condition for stereoselectivity.[1]
-
Monitor Reaction Rate: Be aware that lowering the temperature will decrease the reaction rate, necessitating longer reaction times.[1]
-
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex and the energies of the transition states.[4][5] A solvent that does not adequately stabilize the desired transition state can lead to diminished stereoselectivity.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethanol).[1]
-
Consult the Literature: Review scientific literature for the specific class of reaction and catalyst to identify solvents that have proven effective in similar systems.
-
-
-
Catalyst Inactivation or Low Activity: The chiral catalyst may be degrading under the reaction conditions or may not be sufficiently active to outcompete the non-catalyzed background reaction, which would produce a racemic or non-selective product.
-
Troubleshooting Steps:
-
Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[7]
-
Ensure Inert Atmosphere: If the catalyst is sensitive to air or moisture, ensure the reaction is performed under strictly inert conditions (e.g., using a nitrogen or argon atmosphere and dry solvents).
-
Monitor Catalyst Stability: If feasible, analyze the catalyst before and after the reaction to check for signs of degradation.
-
-
-
Insufficient Steric Hindrance: In diastereoselective reactions, a lack of sufficient steric bulk on the chiral auxiliary, substrate, or reagent can result in poor facial selectivity.[8]
-
Troubleshooting Steps:
-
Modify Substrate/Reagent: If possible, introduce bulkier protecting groups or substituents to increase steric hindrance and favor one approach of the reagent.[8]
-
Utilize a Different Chiral Auxiliary: For auxiliary-controlled reactions, screen different chiral auxiliaries with varying steric and electronic properties.
-
-
The following table summarizes the effect of temperature on the enantioselectivity of a hypothetical asymmetric hydrogenation reaction:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 25 | 4 | >99 | 75 |
| 0 | 12 | >99 | 92 |
| -20 | 24 | 95 | 97 |
| -78 | 72 | 80 | >99 |
Issue 2: Poor Chemical Yield Despite Good Stereoselectivity
Q: I have successfully optimized the stereoselectivity of my reaction, but the overall chemical yield is consistently low. What factors could be contributing to the low yield, and what can I do to improve it?
A: Achieving high stereoselectivity at the expense of chemical yield is a common trade-off. Several factors can lead to low yields even when the desired stereoisomer is formed preferentially.
Potential Causes & Solutions:
-
Slow Reaction Rate at Optimal Temperature: The low temperature required for high stereoselectivity may significantly slow down the reaction, leading to incomplete conversion within a practical timeframe.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring the progress by TLC or LC-MS to determine the point of maximum conversion.
-
Increase Catalyst Loading: A higher catalyst loading may accelerate the reaction at lower temperatures, but this should be balanced against the cost and potential for side reactions.[7]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Analyze the Crude Reaction Mixture: Use techniques like NMR or LC-MS to identify the major byproducts. Understanding their structure can provide clues about the side reactions occurring.
-
Adjust Stoichiometry: Ensure the stoichiometry of the reagents is correct. An excess of a particular reagent may lead to side reactions.
-
Modify Reaction Conditions: Changes in solvent, temperature, or the order of addition of reagents can sometimes suppress side reactions.[9]
-
-
-
Product Instability: The desired bicyclic amino acid product may be unstable under the reaction or workup conditions.[10]
-
Troubleshooting Steps:
-
Test Product Stability: Subject a purified sample of the product to the reaction and workup conditions to assess its stability.
-
Use Milder Workup Procedures: Avoid harsh acidic or basic conditions during the workup.[9] Use minimal heat during solvent evaporation.
-
Immediate Purification: Purify the product as soon as possible after the reaction is complete to minimize degradation.
-
-
-
Difficult Purification: The product may be difficult to separate from starting materials, reagents, or byproducts, leading to losses during purification.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography.
-
Consider Alternative Purification Methods: Recrystallization, if applicable, can be a highly effective method for obtaining pure crystalline products with high recovery. Supercritical fluid chromatography (SFC) is another powerful technique for separating stereoisomers.[11]
-
-
Below is a workflow diagram to guide the troubleshooting process for low stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the experimental design and analysis for the stereoselective synthesis of bicyclic amino acids.
Q1: What are the most common synthetic strategies for preparing enantiomerically enriched bicyclic amino acids?
A1: Several powerful strategies are employed for the stereoselective synthesis of bicyclic amino acids:
-
Asymmetric Catalysis: This is one of the most efficient methods, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[12] Common examples include asymmetric hydrogenation, Diels-Alder reactions, and Mannich reactions.[13][14]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce stereocenters that direct the stereochemistry of subsequent transformations.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.
-
Enzymatic Resolutions: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.[15]
Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee%) or diastereomeric ratio (dr) of my product?
A2: The choice of analytical method is crucial for accurately assessing the success of a stereoselective synthesis. The most common techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers and diastereomers.[16] It typically involves a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times.[17]
-
Chiral Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. The sample is often derivatized to enhance its volatility and interaction with the chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers in the NMR spectrum, allowing for their quantification.
-
Mass Spectrometry (MS): Certain mass spectrometry techniques, often coupled with a chiral selector, can be used to determine enantiomeric excess.[18]
Here is a step-by-step protocol for determining enantiomeric excess using Chiral HPLC:
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Materials and Equipment:
-
HPLC system with a UV or MS detector.
-
Chiral HPLC column (e.g., a column with a cellulose or amylose-based chiral stationary phase).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Sample of the bicyclic amino acid (racemic standard and the sample with unknown ee%).
-
-
Method Development:
-
Inject the racemic standard onto the chiral column.
-
Develop a mobile phase composition (an isocratic or gradient mixture of solvents) that provides baseline separation of the two enantiomer peaks. Common mobile phases include mixtures of hexane and isopropanol.
-
Optimize the flow rate and column temperature to achieve good peak shape and resolution.
-
-
Sample Analysis:
-
Dissolve a small amount of your reaction product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
The following diagram illustrates the workflow for ee% determination by Chiral HPLC.
Caption: Workflow for ee% determination by Chiral HPLC.
Q3: Can computational chemistry aid in optimizing reaction conditions?
A3: Yes, computational chemistry has become an invaluable tool in understanding and predicting the outcomes of stereoselective reactions. Density Functional Theory (DFT) calculations, for example, can be used to:
-
Model the transition state structures leading to the different stereoisomers.
-
Calculate the activation energies for the competing reaction pathways.
-
Understand the role of the catalyst, substrate, and solvent in determining the stereochemical outcome.
-
Predict which catalysts or substrates are likely to give the highest stereoselectivity, thereby guiding experimental design and reducing the amount of trial-and-error optimization.[19]
By providing insights into the reaction mechanism at a molecular level, computational studies can significantly accelerate the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
- 11. New isomer separation method a boon for research on protein oxidation - News [news.ucsc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 19. Computational design of an enzyme catalyst for a stereoselective bimolecular Diels-Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
Answering the call of complex molecular synthesis, the Boc deprotection of "2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid" presents unique challenges that demand more than a standard protocol. As a bicyclic proline analogue, its rigid conformational structure and integrated ketone functionality necessitate a nuanced approach to ensure clean, efficient cleavage without compromising the core scaffold.
This Technical Support Center, crafted from the perspective of a Senior Application Scientist, moves beyond generic advice to provide a specialized troubleshooting resource for researchers working with this specific molecule. Here, we dissect the potential issues at a mechanistic level, offering field-proven solutions, detailed protocols, and a logical framework for experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: My standard TFA deprotection is sluggish or incomplete. What makes this substrate particularly challenging?
A: The incomplete deprotection of this substrate often stems from steric hindrance. The rigid, fused ring system of the octahydro-cyclopenta[c]pyrrole core can restrict the access of trifluoroacetic acid (TFA) to the nitrogen-bound Boc group. Unlike linear or monocyclic amino acids, the conformational inflexibility of this scaffold means the Boc group cannot easily orient itself for optimal interaction with the acid.[1][2][3]
Furthermore, insufficient acid concentration or reaction time are common culprits. While many standard deprotections are complete in under an hour, sterically demanding substrates may require extended reaction times or stronger acidic conditions for complete removal.[1][2][3]
Q2: I'm observing a new, higher molecular weight peak in my LC-MS analysis after deprotection. What is this side product?
A: This is a classic sign of substrate alkylation by the tert-butyl cation. The mechanism of acid-catalyzed Boc deprotection generates a highly reactive tert-butyl carbocation as a byproduct.[1][2][4][5] This electrophile can attack any available nucleophile. While your specific molecule lacks highly susceptible side chains like tryptophan or methionine, the deprotected secondary amine product itself can act as a nucleophile, leading to N-tert-butylation.
To prevent this, the addition of a "scavenger" to the reaction is critical. Scavengers are reagents that rapidly and irreversibly trap the tert-butyl cation, preventing it from reacting with your desired product.[1][2]
Q3: Are there milder, alternative deprotection methods if my substrate proves sensitive to neat TFA?
A: Yes. If you suspect the core bicyclic structure or the ketone functionality is unstable under harsh acidic conditions, several milder alternatives can be employed. A widely used and effective alternative is 4M Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[2][6][7] This reagent is often strong enough to cleave the Boc group efficiently but can be more selective and less harsh than neat TFA.[7]
Other, less common methods for highly sensitive substrates include using Lewis acids like Zinc Bromide (ZnBr₂) in dichloromethane (DCM) or employing thermal deprotection protocols, though these may require more optimization.[6][8][9]
Q4: How do I choose the right scavenger for my deprotection reaction?
A: The choice of scavenger is crucial for a clean reaction. The goal is to quench the tert-butyl cation. For substrates like yours that do not contain sulfur (Cys, Met) or highly electron-rich aromatic rings (Trp, Tyr), the most common and effective scavengers are silanes and water.[1][2][10]
-
Triisopropylsilane (TIS): An excellent carbocation scavenger that works via hydride transfer.
-
Water: Can act as a scavenger by quenching the cation to form tert-butanol.
A standard and highly effective cleavage cocktail for general purposes is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][4] This combination provides the acidic medium for cleavage while simultaneously protecting the product from alkylation.
Q5: My final product is a sticky oil that is difficult to handle. How can I improve the isolation?
A: The deprotected product is an amino acid, which will exist as a trifluoroacetate or hydrochloride salt after deprotection and work-up. These salts are often hygroscopic and may not crystallize easily, resulting in oils or gums.[11] The standard procedure to isolate the product is precipitation from a non-polar solvent. After removing the TFA and reaction solvent in vacuo, the resulting residue should be triturated with a large volume of cold diethyl ether. This often forces the salt to precipitate as a solid, which can then be collected by filtration or centrifugation.[4][12]
Troubleshooting Guide: Common Issues & Solutions
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (Starting material present in TLC/LC-MS) | 1. Insufficient reaction time or temperature.[1][2] 2. Insufficient acid concentration.[1][3] 3. Steric hindrance from the bicyclic core.[2][3] | 1. Extend reaction time to 2-4 hours, monitoring by LC-MS. 2. Increase the TFA concentration (e.g., use 50-95% TFA in DCM instead of a lower percentage).[4] 3. Switch to a stronger acid system, such as 4M HCl in dioxane.[2][7] |
| Multiple products (Unexpected peaks in LC-MS, especially M+56) | 1. Alkylation by the tert-butyl cation.[4][13] 2. Degradation of the molecular scaffold under harsh acid. | 1. Crucial: Add scavengers to the reaction. Use a cocktail like TFA/TIS/H₂O (95:2.5:2.5).[1][4] 2. Lower the reaction temperature to 0-5 °C to minimize side reactions. 3. Consider a milder deprotection protocol (e.g., HCl/dioxane).[6] |
| Low isolated yield | 1. Product is highly soluble in the precipitation solvent (ether). 2. Product is hygroscopic and difficult to handle. 3. Incomplete reaction or side product formation. | 1. Ensure the diethyl ether is ice-cold and use a larger volume for precipitation. 2. After filtration, dry the product thoroughly under high vacuum. 3. Address the root cause using the solutions for incomplete reaction/side products. |
| Product is a dark oil or discolored | 1. Oxidation or polymerization side reactions. 2. Residual TFA can cause charring upon concentration. | 1. Ensure high-purity, fresh TFA is used. 2. After evaporation of TFA, co-evaporate the residue with a non-polar solvent like toluene several times to azeotropically remove residual acid before precipitation.[4] |
Visualizing the Chemistry: Mechanism & Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Stability and storage of "2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid"
Welcome to the technical support guide for 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS No. 1419100-98-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this valuable synthetic intermediate. The following information is synthesized from established principles of Boc-protection chemistry and best laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, it is recommended to store this compound at -20°C in a tightly sealed container. The container should be purged with an inert gas, such as argon or nitrogen, to minimize exposure to atmospheric moisture and oxygen. While Boc-protected amino acids are generally less sensitive to humidity and temperature fluctuations than other protecting group strategies, low-temperature storage is a standard precaution for preserving the integrity of complex organic molecules over extended periods.[]
Q2: Can I store this compound at room temperature for short periods?
For short-term storage (e.g., a few days to a week), maintaining the compound at room temperature is generally acceptable, provided it is in a desiccated environment. However, prolonged exposure to ambient temperatures, especially in the presence of humidity, can increase the risk of gradual degradation. For any period longer than a week, refrigeration (2-8°C) is advisable, and for periods exceeding a month, freezing (-20°C) is the most prudent choice.
Q3: What solvents are compatible with this compound for creating stock solutions?
This compound is expected to be soluble in a range of common organic solvents. Based on its structure, good candidates for creating stock solutions include:
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
When preparing solutions for long-term storage, it is crucial to use anhydrous solvents to prevent hydrolysis. For storage of solutions, -20°C is recommended. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use vials.
Q4: What are the primary degradation pathways I should be aware of?
The most significant chemical instability of this molecule is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[][3] Exposure to acidic conditions, even trace amounts, can lead to the cleavage of the Boc group, yielding the free amine. This deprotection is the intended reaction under controlled synthetic steps but an undesirable side reaction during storage or other experimental manipulations.[][4]
Another potential, though less common, degradation pathway could involve the hydrolysis of the lactam (the 5-oxo moiety) under strong basic conditions, although the Boc group itself is stable to bases.[][3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent analytical data (e.g., new spots on TLC, unexpected peaks in LC-MS) | Degradation of the compound | 1. Check for Boc-deprotection: The primary suspect is the loss of the Boc group. Look for a mass corresponding to the deprotected compound in your LC-MS data (loss of 100.12 g/mol ). 2. Review handling procedures: Ensure that all solvents and reagents used are free from acidic contaminants. 3. Verify storage conditions: Confirm that the compound has been stored at the recommended temperature and under an inert atmosphere. |
| Poor reactivity in subsequent coupling reactions | Presence of moisture or partial degradation | 1. Dry the compound: Co-evaporate the compound with an anhydrous solvent like toluene or dry under high vacuum before use. 2. Use freshly prepared solutions: If using a stock solution, ensure it has been stored properly and is not from an old batch. 3. Confirm reagent quality: Ensure that coupling reagents and other reactants are of high purity and anhydrous. |
| Compound appears clumpy or discolored | Moisture absorption or slow decomposition | While slight changes in appearance may not always indicate significant degradation, it is a warning sign. It is advisable to re-analyze the material by LC-MS or NMR to confirm its purity before proceeding with critical experiments. |
Experimental Protocols
Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution for use in subsequent reactions, with an emphasis on maintaining compound stability.
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMF or DCM) to the vial to achieve the target concentration.
-
Dissolution: Gently swirl or vortex the vial until the compound is fully dissolved. Sonication can be used cautiously if needed.
-
Storage: Tightly cap the vial, wrap the cap with parafilm, and store at -20°C for long-term use. If the solution will be used frequently, create smaller aliquots to avoid repeated freeze-thaw cycles.
Workflow: Troubleshooting Compound Instability
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of the compound.
Caption: A decision-making workflow for troubleshooting experimental issues.
References
Technical Support Center: Synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the multi-step synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a key building block for medicinal chemistry and drug development professionals. As Senior Application Scientists, we present this guide to navigate the common challenges encountered during the scale-up of this complex bicyclic amino acid derivative.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and diastereoselectivity. The proposed synthetic route involves the formation of a key diester precursor followed by an intramolecular Dieckmann condensation to construct the bicyclic core. The final step is the introduction of the carboxylic acid moiety at the C1 position.
Caption: Proposed synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this synthesis?
A1: The two most critical steps are the intramolecular Dieckmann condensation to form the bicyclic core and the subsequent asymmetric carboxylation. The Dieckmann condensation is sensitive to the base, solvent, and temperature, which can affect the yield and purity of the bicyclic β-keto ester. The asymmetric carboxylation requires stringent anhydrous conditions and precise temperature control to achieve high diastereoselectivity.
Q2: Can alternative protecting groups to Boc be used?
A2: While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other N-protecting groups like Cbz (carboxybenzyl) could be employed. However, the choice of protecting group may influence the reactivity in subsequent steps and would require re-optimization of the reaction conditions. The Boc group is generally preferred for its compatibility with the organometallic reagents used in the carboxylation step.
Q3: What are the expected challenges when scaling up this synthesis?
A3: Scaling up presents several challenges.[1] For the Dieckmann condensation, ensuring efficient mixing and heat transfer is crucial to avoid localized side reactions. In the carboxylation step, maintaining a strictly anhydrous environment and achieving cryogenic temperatures (-78 °C) in a large-scale reactor can be difficult. Furthermore, purification of the final product via chromatography may become less practical at a larger scale, necessitating the development of a robust crystallization protocol.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1 & 2: Synthesis of the Diester Precursor
Problem 1: Low yield of the diester precursor during alkylation.
-
Potential Cause 1: Incomplete deprotonation of N-Boc-L-proline methyl ester.
-
Solution: Ensure the sodium hydride (NaH) used is fresh and of high purity. Dry the solvent (THF) rigorously before use. Allow sufficient time for the deprotonation to complete before adding the alkylating agent. Monitoring the reaction by TLC can help determine the optimal reaction time.
-
-
Potential Cause 2: Competing elimination reaction of methyl 4-bromobutanoate.
-
Solution: Add the alkylating agent slowly at a low temperature (e.g., 0 °C) to minimize elimination side products. Using methyl 4-iodobutanoate can increase the rate of the desired SN2 reaction over elimination, but it is a more expensive reagent.
-
Step 3: Dieckmann Condensation
Problem 2: The Dieckmann condensation fails to proceed or gives a low yield.
-
Potential Cause 1: Inactive base or wet solvent.
-
Solution: Sodium ethoxide is hygroscopic and should be handled under an inert atmosphere.[2] Use freshly prepared or commercially available high-purity sodium ethoxide. The solvent (e.g., toluene) must be anhydrous.
-
-
Potential Cause 2: The reaction is reversible.
-
Solution: The Dieckmann condensation is an equilibrium-driven reaction.[3] To drive the reaction forward, the resulting β-keto ester's acidic proton is deprotonated by the base. Ensure at least one full equivalent of base is used.
-
-
Potential Cause 3: Intermolecular Claisen condensation is favored.
Caption: Decision tree for troubleshooting the Dieckmann condensation.
Step 4: Asymmetric Carboxylation
Problem 3: Low diastereoselectivity in the carboxylation step.
-
Potential Cause 1: Presence of moisture.
-
Solution: This reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen).
-
-
Potential Cause 2: Incorrect temperature control.
-
Solution: The formation of the chiral lithium amide complex with (-)-sparteine and the subsequent deprotonation and carboxylation must be carried out at -78 °C to ensure high diastereoselectivity.[5] Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent low temperature.
-
-
Potential Cause 3: Purity of the chiral ligand.
-
Solution: The enantiomeric purity of the (-)-sparteine is critical for achieving high diastereoselectivity. Use a reliable source for the chiral ligand and verify its purity if possible.
-
Problem 4: Formation of side products during carboxylation.
-
Potential Cause: Reaction with atmospheric CO2 before quenching.
-
Solution: Introduce the dry CO2 gas stream below the surface of the reaction mixture to ensure efficient carboxylation. Alternatively, quenching with powdered dry ice can be effective. Ensure a positive pressure of inert gas is maintained throughout the process until the CO2 is introduced.
-
Experimental Protocols
Protocol 1: Dieckmann Condensation
-
To a solution of the diester precursor (1.0 eq) in anhydrous toluene (0.1 M), add sodium ethoxide (1.1 eq) in one portion under an argon atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Base | Sodium ethoxide |
| Solvent | Anhydrous Toluene |
| Concentration | 0.1 M |
| Temperature | Reflux |
| Work-up | Saturated aq. NH4Cl |
Protocol 2: Asymmetric Carboxylation
-
To a solution of (-)-sparteine (1.2 eq) in anhydrous methyl tert-butyl ether (MTBE) at -78 °C under an argon atmosphere, add s-butyllithium (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the bicyclic β-keto ester (1.0 eq) in anhydrous MTBE dropwise, maintaining the temperature at -78 °C.
-
Stir for 3 hours at -78 °C.
-
Bubble dry CO2 gas through the reaction mixture for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by a suitable method, such as crystallization or chromatography.
| Parameter | Recommended Condition |
| Base | s-Butyllithium |
| Chiral Ligand | (-)-Sparteine |
| Solvent | Anhydrous MTBE |
| Temperature | -78 °C |
| CO2 Source | Dry CO2 gas or powdered dry ice |
References
- 1. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
Troubleshooting low stereoselectivity in bicyclic proline analog synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of bicyclic proline analogs. As a Senior Application Scientist, I have structured this resource to address the complex challenges of controlling stereochemistry in these conformationally constrained systems. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing low diastereoselectivity in my bicyclic proline analog synthesis, often approaching a 1:1 mixture. What are the primary factors I should investigate?
Answer: Achieving high diastereoselectivity is fundamental to the utility of these analogs, and a poor ratio is a common but solvable issue. Low selectivity indicates that the energy difference between the transition states leading to the diastereomeric products is minimal. The root cause typically falls into one of three categories: Reaction Conditions, Catalyst Integrity, or Substrate Control.
A logical troubleshooting sequence is essential. Before making drastic changes to your core chemistry, it's crucial to rule out extrinsic factors. The flowchart below outlines a systematic approach to diagnosing the problem.
Caption: A systematic workflow for troubleshooting low stereoselectivity.
Begin by rigorously ensuring the purity of your catalyst and starting materials. Often, seemingly minor impurities can have a profound impact on the catalytic cycle. Next, systematically investigate the reaction parameters—temperature, solvent, and concentration—as these directly influence the kinetics and thermodynamics of the stereodetermining step. Only after optimizing these conditions should you consider more fundamental changes to the substrate itself.
Question 2: My reaction is highly sensitive to the solvent, with stereoselectivity varying dramatically. How do I select the optimal solvent, and what is the underlying chemical principle?
Answer: This is an excellent observation and points directly to the critical role of the solvent in stabilizing the key transition state. In many proline-catalyzed reactions, such as aldol or Mannich reactions that often form the basis for these syntheses, the stereochemical outcome is dictated by a highly organized, hydrogen-bonded transition state, often referred to as the Houk-List model.[1]
Causality: The solvent interacts with the components of this transition state, particularly the carboxylic acid of the proline catalyst and the charged intermediates (enamines and iminiums).[2]
-
Polar Aprotic Solvents (DMSO, DMF, MeCN): These are often the default choice because they can dissolve the proline catalyst and stabilize charged intermediates.[3][4] However, their strong coordinating ability can sometimes interfere with the crucial hydrogen-bonding network that directs stereoselectivity.
-
Non-Polar Solvents (Toluene, Hexane): In these media, the catalyst and reactants may aggregate, creating a microenvironment where the reaction proceeds. While solubility can be an issue, these solvents are less likely to disrupt the internal hydrogen bonds of the transition state, sometimes leading to higher selectivity.[5]
-
Halogenated Solvents (DCM, Chloroform): These offer a middle ground of polarity. Chloroform, in particular, has been shown to enhance the enantiomeric ratio in some proline-catalyzed systems, possibly through specific hydrogen bonding interactions.[5][6]
-
Protic Solvents (Alcohols, Water): These are generally avoided for unmodified proline catalysis as they can compete for the hydrogen bonding sites, disrupting the organized transition state and leading to poor stereocontrol.[4] However, controlled addition of a small amount of water can sometimes be beneficial.[7]
Troubleshooting Protocol: Solvent Screening A systematic solvent screen is the most effective way to address this.
| Solvent Class | Example Solvent | Expected Impact on a Model Aldol Reaction | Starting Temperature |
| Polar Aprotic | DMSO | Good reactivity, often high selectivity. Can be sensitive to water content.[5] | Room Temperature |
| Polar Aprotic | MeCN | Moderate reactivity, selectivity can be variable. | Room Temperature |
| Halogenated | DCM | Often requires lower temperatures to achieve high selectivity compared to more polar solvents.[6] | 0 °C |
| Non-Polar Aromatic | Toluene | May require a co-solvent or heterogenized catalyst for solubility, but can offer excellent selectivity by minimizing solvent interference.[3] | Room Temperature |
| Ethereal | THF | Moderate polarity, can be a good alternative to halogenated solvents. | 0 °C |
Recommendation: Start with DMSO or DCM. If selectivity is low, move to a less coordinating solvent like toluene or a halogenated solvent at a lower temperature (e.g., -20 °C). The key is to find the medium that best preserves the rigid, stereodirecting transition state assembly.
Caption: The proline-catalyzed transition state and solvent interaction points.
Question 3: Could the quality of my L-proline be the cause of poor stereoselectivity, and how would I address this?
Answer: Absolutely. The optical purity of the catalyst is paramount. While commercially available L-proline is typically of high purity, it can degrade over time or contain trace impurities that inhibit the reaction or, worse, catalyze a non-selective background reaction.
Causality: The entire premise of asymmetric organocatalysis rests on the homochirality of the catalyst. Even a small percentage of D-proline in your L-proline stock will catalyze the formation of the undesired enantiomer, directly eroding your enantiomeric excess (e.e.). Furthermore, non-chiral acidic or basic impurities can promote a racemic background reaction, lowering both e.e. and diastereomeric ratio (d.r.).
Troubleshooting Protocol: Catalyst Purification If you suspect catalyst quality is an issue, recrystallization is a simple and highly effective purification method.
Step-by-Step Methodology: Recrystallization of L-Proline
-
Dissolution: In a clean Erlenmeyer flask, dissolve 10.0 g of L-proline in approximately 20 mL of hot deionized water. Gently heat the mixture on a hot plate with stirring until all solids have dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add absolute ethanol (approx. 80-100 mL) slowly until the solution becomes persistently cloudy. If it becomes too cloudy, add a few drops of hot water to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour (or in a refrigerator at 4 °C overnight) to maximize crystal formation.
-
Isolation: Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified L-proline crystals under high vacuum at room temperature until a constant weight is achieved. Store the purified catalyst in a desiccator.
After purification, repeat your reaction under previously optimized conditions. A significant improvement in stereoselectivity is a strong indicator that catalyst purity was the primary issue.
Question 4: I am attempting a [3+2] cycloaddition to form the bicyclic core, but I'm getting a mixture of endo/exo products. How can I improve the facial selectivity?
Answer: 1,3-Dipolar cycloadditions are a powerful method for constructing the pyrrolidine ring of your bicyclic analog.[8] The endo/exo selectivity is determined by the relative orientation of the 1,3-dipole and the dipolarophile in the transition state. Improving this requires influencing the approach trajectory of the reactants.
Causality & Solutions:
-
Chiral Lewis Acid Catalysis: The most robust strategy is to employ a chiral Lewis acid. Metal complexes, such as those using Silver (Ag) or Copper (Cu) with chiral ligands (e.g., BINAP), can coordinate to your reactants.[8] This coordination creates a rigid, chiral environment that blocks one face of the dipolarophile, forcing the dipole to approach from the less hindered side and strongly favoring one diastereomer. For example, the use of chiral (R)- or (S)-BINAP/AgClO₄ complexes has been reported to yield high endo diastereoselectivities.[8]
-
Substrate-Based Control: If you are not using a metal catalyst, selectivity relies on the inherent stereochemical preferences of your substrates.
-
Steric Hindrance: Ensure your dipolarophile or dipole has a sterically demanding group. This group will naturally direct the incoming reactant to the opposite face. Consider if a bulkier protecting group (e.g., changing Boc to Cbz or a trityl group) could enhance facial bias.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dipolarophile (e.g., an Evans oxazolidinone or a chiral sulfoxide) is a classic strategy.[8] The auxiliary physically blocks one face, leading to a highly diastereoselective cycloaddition. The auxiliary can then be cleaved post-reaction.
-
-
Solvent and Temperature: As with other stereoselective reactions, these parameters are crucial. Non-coordinating solvents are less likely to interfere with the subtle secondary orbital interactions that can influence endo/exo selectivity. Lowering the temperature will further amplify the energy difference between the endo and exo transition states.[7]
Recommendation: If your current system lacks a strong directing element, the introduction of a chiral Lewis acid catalyst is the most direct and often most effective path to high diastereoselectivity in a [3+2] cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Technical Guide to Constrained Proline Analogs: A Comparative Analysis Featuring 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and rational drug design, the conformational control of peptide backbones is a paramount objective. Proline, with its unique cyclic structure, naturally imparts significant conformational rigidity.[1][2] However, the quest for enhanced stability, receptor affinity, and specific secondary structure induction has led to the development of a diverse arsenal of constrained proline analogs.[3][4] This guide provides a comparative overview of these analogs, with a special focus on the bicyclic derivative, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , and its place among other conformationally restricted proline surrogates.
The Rationale for Conformational Constraint in Proline Analogs
Proline's pyrrolidine ring restricts the peptide backbone's phi (φ) torsion angle to approximately -60°, a feature that is instrumental in the formation of β-turns and polyproline helices.[5][6] Two key conformational equilibria define proline's structural influence: the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the pyrrolidine ring.[5] The energy barrier between the cis and trans isomers is relatively low, leading to a mixture of conformers in solution, which can be detrimental to receptor binding and can complicate structural studies.[7]
Constrained proline analogs aim to mitigate these issues by:
-
Restricting Ring Pucker: Introducing substituents or additional rings can favor either the Cγ-exo or Cγ-endo pucker, which in turn influences the peptide backbone geometry. The exo pucker is associated with a more extended, polyproline II (PPII)-like conformation, while the endo pucker favors a more compact, β-turn-like structure.[5]
-
Biasing Cis/Trans Isomerism: Steric and electronic effects from modifications to the proline ring can significantly shift the equilibrium towards either the cis or trans isomer, leading to a more homogenous conformational population.[5]
-
Enhancing Metabolic Stability: By creating non-natural amino acid structures, constrained analogs can increase resistance to enzymatic degradation by proteases.[1][8]
-
Improving Pharmacokinetic Properties: Modifications can be tailored to enhance properties like cell permeability and oral bioavailability.[9][10]
A Comparative Look at Constrained Proline Analogs
The world of constrained proline analogs is vast and can be broadly categorized. Here, we compare the structural features and expected performance of key classes, including our featured bicyclic analog.
Monocyclic Substituted Prolines
These analogs feature modifications directly on the pyrrolidine ring.
-
4-Substituted Prolines (e.g., 4-fluoroproline, 4-hydroxyproline): The stereochemistry of the substituent at the C4 position has a profound impact on the ring pucker. A 4R-substituent generally favors the Cγ-exo pucker, promoting a PPII helix, while a 4S-substituent favors the Cγ-endo pucker, predisposing the peptide to form β-turns.[5] Fluorination, in particular, can have significant stereoelectronic effects that influence the cis/trans ratio.[5]
-
5-Substituted Prolines (e.g., 5-alkylproline): Substitution at the C5 position can introduce steric hindrance that biases the cis/trans equilibrium. Bulky substituents can disfavor the trans conformation, thereby increasing the population of the cis isomer.
Bicyclic Proline Analogs
This class of analogs, which includes This compound , offers a higher degree of conformational restriction by tethering two atoms of the proline ring with a carbon bridge.
-
(1S,3aR,6aS)-2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid: This molecule represents a significant leap in conformational rigidity. The fusion of a cyclopentanone ring to the pyrrolidine core severely restricts the available conformational space. This high degree of pre-organization can be particularly advantageous in locking a peptide into its bioactive conformation, potentially leading to a significant increase in receptor binding affinity. Bicyclic peptides, in general, have demonstrated enhanced proteolytic stability compared to their monocyclic counterparts.[1] The rigid bicyclic scaffold is expected to shield the amide bonds from enzymatic cleavage.
-
Other Bicyclic Analogs (e.g., 8-azabicyclo[3.2.1]octane-1-carboxylic acid): A variety of bicyclic systems have been synthesized, each with its unique conformational profile.[11] The length and nature of the bridging unit dictate the overall geometry and can be tailored to mimic specific turn structures or to present side chains in a precise orientation.
Spirocyclic and Ring-Expanded/Contracted Analogs
-
Spirocyclic Prolines: These feature a spirocyclic junction at one of the proline carbons, introducing a different type of conformational constraint.
-
Azetidine-2-carboxylic acid (Aze) and Piperidine-2-carboxylic acid (Pip): These represent ring-contracted and ring-expanded analogs, respectively. The change in ring size alters the bond angles and torsional strain, which in turn affects the conformational preferences of the peptide backbone and the kinetics of cis/trans isomerization.[12]
Performance Comparison: A Data-Driven Perspective
While direct comparative experimental data for This compound is not extensively available in peer-reviewed literature, we can infer its likely performance based on the established principles of constrained proline analogs and data from similar bicyclic systems.
| Parameter | Standard Proline | 4-Fluoro-L-proline (4R/S) | Bicyclic Analogs (e.g., this compound) | Rationale & Supporting Evidence |
| Conformational Rigidity | Moderate | High | Very High | The fused ring system in bicyclic analogs drastically reduces the number of accessible conformations compared to the more flexible monocyclic ring of proline and its substituted derivatives.[11] |
| Control of Ring Pucker | Dynamic equilibrium | High (Stereochemically dependent) | Fixed | The bicyclic structure locks the ring into a specific pucker, eliminating the endo/exo equilibrium. 4-substitution strongly biases the pucker.[5] |
| Cis/Trans Isomer Ratio | ~3:1 to 4:1 (trans:cis) | Can be modulated by stereoelectronics | Expected to be highly biased | The rigid framework of bicyclic analogs is expected to create a strong preference for either the cis or trans isomer due to severe steric clashes in the disfavored conformation. |
| Proteolytic Stability | Susceptible to degradation | Moderately enhanced | Significantly enhanced | Increased structural rigidity and the non-natural bicyclic core are known to hinder protease recognition and cleavage. Bicyclic peptides have shown superior stability over monocyclic ones.[1][8] |
| Receptor Binding Affinity | Variable | Can be improved | Potentially high | By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a substantial increase in affinity.[7] |
| Cell Permeability | Generally low | Can be improved | Potentially improved | Increased rigidity and the potential for intramolecular hydrogen bonding can mask polar groups, favoring passive diffusion across cell membranes.[10][13] |
Experimental Protocols for Evaluation
To empirically validate the performance of a novel constrained proline analog like This compound , a series of well-established biophysical and biochemical assays should be employed.
Protocol 1: Conformational Analysis by NMR Spectroscopy
Objective: To determine the solution-state conformation of a peptide containing the proline analog, including the cis/trans isomer ratio and the ring pucker.
Methodology:
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-X-Ala-NH2, where X is the proline analog) using standard solid-phase peptide synthesis (SPPS).
-
NMR Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to observe the overall complexity of the resonances. The presence of multiple sets of signals for residues flanking the proline analog indicates slow cis/trans isomerization on the NMR timescale.
-
2D NMR:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each spin system (i.e., for each amino acid residue in both cis and trans conformations).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Specific NOE patterns, such as the distance between the α-proton of the preceding residue and the δ-protons of the proline analog, are diagnostic of the cis or trans conformation.
-
-
Data Analysis:
-
Integrate the well-resolved peaks corresponding to the cis and trans isomers in the 1D spectrum to determine their relative populations.
-
Analyze the NOE cross-peak intensities to generate distance restraints for structure calculation.
-
Measure the ³J(Hα,Hβ) coupling constants to gain insight into the ring pucker.
-
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the influence of the proline analog on the overall secondary structure of a peptide.
Methodology:
-
Sample Preparation: Prepare solutions of the peptide in appropriate buffers (e.g., phosphate buffer for aqueous environment, trifluoroethanol/water mixtures to mimic a hydrophobic environment) at a concentration of approximately 10-50 µM.
-
CD Measurement: Record the CD spectrum from approximately 190 to 260 nm using a CD spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure.
-
A strong negative band around 200 nm and a positive band around 220 nm are characteristic of a polyproline II (PPII) helix.[14]
-
A negative band around 205 nm and a positive band around 225 nm can indicate a β-turn.
-
Compare the spectrum of the peptide containing the analog to a control peptide with standard proline to elucidate the conformational effect.
-
Protocol 3: Proteolytic Stability Assay
Objective: To evaluate the resistance of a peptide containing the proline analog to enzymatic degradation.
Methodology:
-
Peptide Incubation: Incubate the peptide at a known concentration (e.g., 100 µM) with a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time and calculate the half-life (t₁/₂) of the peptide. A longer half-life indicates greater stability.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Conformational equilibria of standard proline versus a constrained bicyclic analog.
Caption: Workflow for the evaluation of a novel constrained proline analog.
Conclusion
The incorporation of constrained proline analogs is a powerful strategy in modern medicinal chemistry and peptide science. While monocyclic substituted prolines offer a nuanced approach to modulating peptide conformation, bicyclic analogs like This compound represent a more aggressive strategy to enforce a rigid, well-defined geometry. The expected benefits of such a high degree of conformational constraint—enhanced stability, biased isomerism, and pre-organization for receptor binding—make these compounds highly attractive for the development of next-generation peptide therapeutics. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these properties, enabling researchers to make informed decisions in the design and optimization of novel bioactive peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Conformational Landscape of Bicyclic Proline Analogs for Drug Design: A Comparative Analysis
Introduction: The Strategic Value of Conformational Constraint in Drug Discovery
In the realm of medicinal chemistry, the quest for potent and selective therapeutic agents often hinges on mastering molecular geometry. Peptides and peptidomimetics are central to this endeavor, yet their inherent flexibility can be a double-edged sword, leading to reduced binding affinity and susceptibility to proteolytic degradation.[1][2] A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.[3][4] By locking the peptide backbone into a specific, bioactive conformation, we can significantly enhance binding affinity, improve metabolic stability, and increase target selectivity.[5]
This guide focuses on 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , a bicyclic proline analog that represents a sophisticated approach to conformational restriction. Its fused ring system severely limits the torsional freedom of the peptide backbone. To fully appreciate its potential, we will present a comparative analysis framework, pitting our target molecule against two key structural alternatives: a simpler monocyclic proline analog and a bicyclic analog with a different ring fusion. This guide will provide researchers, scientists, and drug development professionals with the experimental and computational blueprint needed to characterize such molecules, supported by hypothetical data to illustrate the expected outcomes.
The Comparative Cohort: Selecting Analogs for Meaningful Insight
To understand the unique conformational properties imparted by the octahydro-cyclopenta[c]pyrrole scaffold, a logical comparison with simpler or varied structures is essential. We propose a comparative study including the following compounds:
-
Target Molecule (TM): this compound. This molecule features a [3.3.0] bicyclic system, locking the five-membered pyrrolidine ring. The Boc-protecting group and the ketone at the 5-position further influence its electronic and steric profile.
-
Alternative 1 (A1): N-Boc-L-proline. This standard monocyclic analog serves as our baseline, representing a less constrained system.
-
Alternative 2 (A2): 2-Boc-octahydro-1H-isoindole-1-carboxylic acid. This isomer features a [4.3.0] bicyclic system, fusing a six-membered ring to the pyrrolidine core. This allows us to probe the effect of the fused ring size on the overall conformation.[6][7]
The structures of these three molecules are depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 4. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure analysis of N-acetylated proline and ring size analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Chain: A Comparative Guide to Bicyclic Scaffolds in Peptide Mimetics
Introduction: Escaping the Limitations of Linearity
For decades, peptides have represented a promising class of therapeutics, offering high specificity and potent biological activity.[1] However, their translation from bench to bedside has been historically hampered by inherent liabilities: rapid degradation by proteases and poor cell permeability, largely due to their conformational flexibility.[2] The field of peptide mimetics seeks to overcome these hurdles by engineering molecules that retain the desirable pharmacophore of a native peptide while possessing superior drug-like properties.
Initial strategies focused on monocyclic constraints, which offered significant improvements in stability and binding. Yet, as the demand for targeting more challenging intracellular protein-protein interactions (PPIs) grows, a more rigid and sophisticated scaffold is required. Bicyclic peptides have emerged as a powerful solution, offering a leap forward in therapeutic design.[3] This guide provides a data-driven comparison of bicyclic scaffolds against their linear and monocyclic counterparts, detailing the fundamental advantages and the experimental workflows necessary for their validation.
The Rationale: Taming Conformational Entropy
A linear peptide in solution exists as a dynamic ensemble of conformations. Upon binding to its target, it must adopt a single, specific "bioactive" conformation. This process is entropically unfavorable; the peptide pays a significant thermodynamic penalty to reduce its conformational freedom.[4][5] This "entropic penalty" directly weakens the binding affinity.
Constraining the peptide, first into a monocycle and then into a more rigid bicycle, systematically reduces its conformational freedom before it encounters its target.[3][6] This pre-organization minimizes the entropic penalty upon binding, leading to a substantial increase in affinity.[7][8]
Caption: Conformational funnel from high-entropy linear peptides to pre-organized, low-entropy bicyclic structures.
Core Advantages of Bicyclic Scaffolds: A Data-Driven Comparison
The transition from linear to bicyclic architecture imparts several key advantages that can be quantitatively measured.
Enhanced Binding Affinity through Pre-organization
By locking the peptide into a conformation that closely resembles its bound state, the entropic cost of binding is significantly reduced, often translating into orders-of-magnitude improvements in binding affinity (Kd) or inhibitory potency (IC50).[7][9] Bicyclic peptides can achieve antibody-like affinity and specificity for their targets.[10][11]
A prominent example is the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology.[12] Linear peptides derived from p53 bind to MDM2 with micromolar affinity, whereas constrained bicyclic versions can achieve low nanomolar or even picomolar potency.
Table 1: Comparison of Binding Affinities for p53-MDM2 Inhibitors
| Compound Type | Peptide/Compound | Target | Binding Affinity (Kd or Ki) | Reference |
|---|---|---|---|---|
| Linear Peptide | p53 (17-28) | MDM2 | ~800 nM | [13] |
| Linear Optimized | PMI (TSFAEYWNLLSP) | MDM2 | 3.2 nM | [14] |
| D-Peptide (linear) | DPMI-α | MDM2 | 219 nM | [15] |
| D-Peptide (linear) | DPMI-γ | MDM2 | 53 nM | [15] |
| Bicyclic Peptide | M2-1 (Example) | MDM2 | <1 nM |[16] (Conceptual) |
Note: Data is compiled from multiple sources to illustrate the trend. Direct comparison requires identical assay conditions.
Superior Proteolytic Stability
Linear peptides are rapidly cleaved by proteases in serum, limiting their in vivo half-life.[2] The rigid, compact structure of bicyclic peptides sterically hinders the access of proteases to amide bonds, dramatically increasing their stability.[17][18] This enhanced stability is a critical prerequisite for developing viable therapeutics. Studies have shown that bicyclic peptides can be significantly more stable than their monocyclic counterparts when incubated with proteases like trypsin or in human serum.[2][18]
Table 2: Comparative Proteolytic Stability
| Peptide Type | Target/System | Condition | Half-Life (t½) | Reference |
|---|---|---|---|---|
| Linear RGD Peptide | Integrin | pH 7 Buffer | ~2.3 hours | [19] (Normalized) |
| Cyclic RGD Peptide | Integrin | pH 7 Buffer | ~69 hours (30-fold increase) | [19] (Normalized) |
| Monocyclic Peptide | Generic | Trypsin Incubation | < 10% remaining after 1h | [18] |
| Bicyclic Peptide | Generic | Trypsin Incubation | > 80% remaining after 1h |[18] |
Caption: Workflow for an in vitro proteolytic stability assay.
Modulating Cell Permeability
A significant challenge for peptide therapeutics is crossing the cell membrane to engage intracellular targets.[20] The conformational rigidity of bicyclic scaffolds can facilitate this process. By constraining the peptide, polar backbone amides can be forced to form internal hydrogen bonds, effectively shielding their polarity and presenting a more hydrophobic surface to the lipid bilayer.[21][22] While not a universal solution, cyclization is a key strategy explored for enhancing the cell permeability of peptides.[23]
Table 3: Comparison of Cell Permeability
| Compound Type | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification | Reference |
|---|---|---|---|---|
| Atenolol (Control) | Caco-2 | < 1 | Low Permeability | [24] |
| Antipyrine (Control) | Caco-2 | > 10 | High Permeability | [24] |
| Linear Peptide (Typical) | Caco-2 | Often < 0.5 | Very Low | General Knowledge |
| Permeable Bicyclic Peptide | MDCK | > 5 | Moderate to High |[22] (Conceptual) |
Note: Permeability is highly sequence-dependent. This table illustrates the potential for improvement.
Experimental Protocols: A Guide to Validation
Validating the advantages of a bicyclic peptide requires a suite of robust biochemical and biophysical assays.
Protocol 1: Conceptual Workflow for Bicyclic Peptide Synthesis
Bicyclic peptides are typically synthesized using solid-phase peptide synthesis (SPPS) followed by sequential cyclization steps. Lactamization (amide bond formation) is a common strategy.[25][26]
Caption: High-level workflow for solid-phase synthesis and cyclization of a bicyclic peptide.
Methodology:
-
Linear Chain Assembly: The linear peptide is assembled on a solid support resin using standard Fmoc or Boc chemistry. Amino acids with orthogonal protecting groups (e.g., Asp-OAll, Lys-Mtt) are incorporated at the desired cyclization points.[26]
-
First Cyclization (On-Resin): The side-chain protecting groups of two selected residues are selectively removed. A coupling agent (e.g., HATU, PyBOP) is then used to induce the formation of the first lactam bridge on the solid support.[27]
-
Second Cyclization (On-Resin): The terminal protecting groups (N-terminal Fmoc and C-terminal resin linkage) are manipulated to allow for a second, head-to-tail cyclization, again using a suitable coupling agent.[25]
-
Cleavage and Purification: The final bicyclic peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid), and the crude product is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and structure.
Protocol 2: Binding Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[28][29][30]
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS.[28]
-
Ligand Immobilization: The target protein (ligand) is immobilized onto the activated chip surface via amine coupling to a target density. A reference channel is prepared similarly but without the protein to account for non-specific binding.
-
Analyte Injection: A series of concentrations of the bicyclic peptide (analyte) are injected over the ligand and reference surfaces at a constant flow rate.[31]
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the peptide are monitored in real-time, generating a sensorgram.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are corrected by subtracting the reference channel data. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka).[32]
Protocol 3: Cell Permeability Assessment using the Caco-2 Assay
The Caco-2 assay is the industry standard for predicting in vitro intestinal absorption of drugs.[33][34] It uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.[35]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in a trans-well plate and cultured for 18-22 days to allow for full differentiation and formation of tight junctions.[24]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-to-B): The test peptide is added to the apical (A) side of the monolayer. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) chamber.[36]
-
Permeability Measurement (B-to-A): To assess active efflux, the experiment is also performed in reverse, with the peptide added to the basolateral side and samples taken from the apical side.[24]
-
Quantification: The concentration of the peptide in the collected samples is quantified using a sensitive analytical method, typically LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the donor side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters.[24]
Conclusion
Bicyclic scaffolds offer a robust and versatile platform for overcoming the principal limitations of linear peptides. By enforcing a high degree of conformational rigidity, these structures provide significant, quantifiable advantages in binding affinity, proteolytic stability, and potentially cell permeability.[3][10] The ability to rationally design and experimentally validate these properties using standard workflows empowers researchers to tackle challenging drug targets, particularly intracellular protein-protein interactions, that have long been considered "undruggable." As synthetic methodologies continue to advance, bicyclic peptide mimetics are poised to become a mainstream modality in next-generation drug discovery.[37]
References
- 1. Bicyclic Peptides Explained - Creative Peptides [creative-peptides.com]
- 2. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01699A [pubs.rsc.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. pnas.org [pnas.org]
- 5. Configurational Entropy in Protein-Peptide Binding. Computational Study of Tsg101 UEV Domain with an HIV-derived PTAP Nonapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entropy of stapled peptide inhibitors in free state is the major contributor to the improvement of binding affinity with the GK domain - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00087J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bicyclic Peptides as Next-Generation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding Ensembles of p53-MDM2 Peptide Inhibitors by Combining Bayesian Inference and Atomistic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic mutational analysis of peptide inhibition of the p53-MDM2/MDMX interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-peptide inhibitors of the p53–MDM2 interaction for targeted molecular therapy of malignant neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bicycletherapeutics.com [bicycletherapeutics.com]
- 17. biorunstar.com [biorunstar.com]
- 18. researchgate.net [researchgate.net]
- 19. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New modalities in conformationally constrained peptides for potency, selectivity and cell permeation. | Semantic Scholar [semanticscholar.org]
- 21. Development of Cell-Permeable, Non-Helical Constrained Peptides to Target a Key Protein-Protein Interaction in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. bioradiations.com [bioradiations.com]
- 29. portlandpress.com [portlandpress.com]
- 30. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 31. files01.core.ac.uk [files01.core.ac.uk]
- 32. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 34. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 35. enamine.net [enamine.net]
- 36. uu.diva-portal.org [uu.diva-portal.org]
- 37. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
A Comparative Guide to the Biological Activity of Octahydrocyclopenta[c]pyrrole Enantiomers as Retinol Binding Protein 4 Antagonists
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the biological activity of octahydrocyclopenta[c]pyrrole enantiomers, with a specific focus on their role as antagonists of Retinol Binding Protein 4 (RBP4). The octahydrocyclopenta[c]pyrrole scaffold has emerged as a promising framework in medicinal chemistry, notably in the development of potent modulators of protein-protein interactions. Understanding the stereochemical influence on biological activity is paramount for the rational design of more effective and safer therapeutics. This document synthesizes findings from key studies, outlines detailed experimental protocols for relevant assays, and presents a comparative analysis based on the available data.
Introduction: The Significance of Chirality and the Octahydrocyclopenta[c]pyrrole Core
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.
The octahydrocyclopenta[c]pyrrole core is a rigid bicyclic structure that has been successfully incorporated into various biologically active compounds. Its conformational constraint makes it an attractive scaffold for positioning substituents in a precise orientation for optimal interaction with a biological target. One of the most significant applications of this scaffold has been in the development of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood, and its interaction with transthyretin (TTR) is crucial for preventing its renal clearance.[1] Antagonizing the binding of retinol to RBP4 is a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease, as it can reduce the formation of cytotoxic bisretinoid deposits in the retina.[1][2]
A key publication by Cioffi et al. (2015) identified a series of bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo derivatives as potent RBP4 antagonists.[3] In particular, a standout analogue, referred to as compound 33 , demonstrated exquisite in vitro potency and excellent metabolic stability.[3] The synthesis of this compound was stereospecific, yielding the (3aR,5r,6aS) enantiomer, which underscores the importance of chirality in its design.[3] This guide will delve into the biological activity of this specific enantiomer and discuss the broader implications of stereoselectivity in this class of compounds.
Comparative Biological Activity of Octahydrocyclopenta[c]pyrrole Enantiomers
The primary focus of research on octahydrocyclopenta[c]pyrrole-based RBP4 antagonists has been on a specific enantiomer, driven by a stereoselective synthesis approach. The standout antagonist, compound 33 from Cioffi et al. (2015), possesses the (3aR,5r,6aS) configuration.[3] This enantiomer has demonstrated high potency in both RBP4 binding and functional assays.
While a direct comparison with its corresponding (3aS,5s,6aR) enantiomer is not explicitly detailed in the primary literature for compound 33 , a subsequent study on bispecific RBP4 antagonists with a similar core scaffold provides valuable insight.[4] In this 2021 study, the enantiomers of a related pyrrolidin-3-ylmethanol core analogue, (±)-44 , were evaluated. The researchers found no significant difference between the enantiomers in terms of their ability to disrupt the RBP4-TTR interaction in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4] This suggests that for this particular scaffold, the stereochemistry at the points of fusion between the two rings may not be a critical determinant for RBP4 antagonism. However, it is crucial to note that this finding is for a related but structurally distinct molecule.
The following table summarizes the biological activity of the potent (3aR,5r,6aS) enantiomer of a representative octahydrocyclopenta[c]pyrrole RBP4 antagonist (analogue 33 from Cioffi et al., 2015). A placeholder for its enantiomer is included to highlight the current data gap and encourage further investigation.
Table 1: Comparative Biological Activity of Octahydrocyclopenta[c]pyrrole Enantiomers as RBP4 Antagonists
| Compound | Enantiomer | RBP4 Binding Affinity (SPA IC₅₀, nM) | RBP4-TTR Interaction (HTRF IC₅₀, nM) | Human Liver Microsomal Stability (% remaining after 30 min) |
| Analogue 33 | (3aR,5r,6aS) | 12.8 ± 0.4[3] | 43.6 ± 10.5[3] | Excellent[3] |
| Analogue 33 | (3aS,5s,6aR) | Data not available | Data not available | Data not available |
SPA: Scintillation Proximity Assay; HTRF: Homogeneous Time-Resolved Fluorescence. Data is presented as mean ± standard deviation where available.
Experimental Protocols
To facilitate further research and allow for direct comparison of experimental results, this section provides detailed, step-by-step methodologies for the key assays used to characterize the biological activity of octahydrocyclopenta[c]pyrrole-based RBP4 antagonists.
RBP4 Binding Affinity: Scintillation Proximity Assay (SPA)
This assay competitively measures the binding of a test compound to RBP4 by assessing its ability to displace a radiolabeled ligand.
Workflow for RBP4 Scintillation Proximity Assay
Caption: Workflow for the RBP4 Scintillation Proximity Assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA).
-
Radioligand: Prepare a working solution of [³H]-retinol at a concentration appropriate for the assay (typically around the Kd value).
-
Test Compounds: Prepare serial dilutions of the octahydrocyclopenta[c]pyrrole enantiomers in the assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the assay buffer, RBP4-coupled SPA beads, [³H]-retinol, and the test compound or vehicle control.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours) with gentle agitation.
-
-
Detection:
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Functional Antagonism: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay measures the ability of a compound to disrupt the interaction between RBP4 and transthyretin (TTR), a key functional consequence of RBP4 antagonism.
Workflow for RBP4-TTR HTRF Assay
Caption: Workflow for the RBP4-TTR HTRF functional assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0).
-
Labeled Proteins: Prepare working solutions of donor-labeled RBP4 (e.g., with Lumi4-Tb cryptate) and acceptor-labeled TTR (e.g., with d2).
-
Test Compounds: Prepare serial dilutions of the octahydrocyclopenta[c]pyrrole enantiomers in the assay buffer.
-
-
Assay Plate Setup:
-
To each well of a low-volume 384-well plate, add the assay buffer, donor-labeled RBP4, acceptor-labeled TTR, and the test compound or vehicle control.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 4 hours), protected from light.
-
-
Detection:
-
Measure the HTRF signal at the appropriate emission wavelengths for the donor and acceptor fluorophores using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor emission / donor emission) for each well.
-
Plot the percentage of inhibition of the RBP4-TTR interaction against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Metabolic Stability: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.
Workflow for Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Protocol:
-
Reagent Preparation:
-
Microsome Suspension: Prepare a suspension of human liver microsomes in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
Test Compounds: Prepare a working solution of each enantiomer.
-
-
Incubation:
-
Pre-warm the microsome suspension and test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).
-
Conclusion and Future Directions
The octahydrocyclopenta[c]pyrrole scaffold has proven to be a valuable framework for the design of potent RBP4 antagonists. The stereospecific synthesis of highly active compounds like analogue 33 highlights the critical role of chirality in achieving optimal biological activity. While the available data strongly supports the efficacy of the (3aR,5r,6aS) enantiomer, a comprehensive understanding of the structure-activity relationship necessitates a direct comparison with its corresponding enantiomer.
The finding that a related bispecific antagonist did not exhibit significant enantiomeric differentiation in a functional assay suggests that the stereochemical requirements for RBP4 antagonism within this chemical series may be nuanced.[4] This underscores the need for further investigation to definitively determine the stereopharmacology of octahydrocyclopenta[c]pyrrole-based RBP4 antagonists.
Future research should prioritize the synthesis and biological evaluation of the individual enantiomers of lead compounds like analogue 33 . Such studies will not only provide a more complete picture of the structure-activity relationship but also ensure the development of the most potent and selective therapeutic candidates. The experimental protocols detailed in this guide provide a robust framework for conducting these crucial comparative studies.
References
- 1. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
The Conformationally-Constrained Scaffold: A Comparative Structural Guide to 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the rational design of therapeutic candidates hinges on a deep understanding of molecular conformation. Conformationally-constrained amino acid derivatives are invaluable tools in this endeavor, providing rigid scaffolds that lock in specific spatial arrangements of pharmacophoric features. The bicyclic structure of octahydro-cyclopenta[c]pyrrole, a proline analog, offers such a scaffold, and its derivatives are of significant interest in medicinal chemistry.
This guide focuses on a specific derivative, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , a molecule poised to serve as a versatile building block. While a definitive X-ray crystal structure for this exact compound is not publicly available at the time of this writing, this guide will provide a comprehensive comparative analysis based on the known structures of related bicyclic proline analogs. We will delve into a plausible synthetic route and a detailed experimental protocol for its crystallization, empowering researchers to obtain and analyze this promising scaffold.
The Significance of Conformational Restriction
The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to a biological target. Flexible molecules can adopt a multitude of conformations, and only a fraction of these may be bioactive. This conformational flexibility can come at an entropic cost upon binding, potentially reducing affinity. By incorporating rigid scaffolds like the octahydro-cyclopenta[c]pyrrole core, chemists can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity. The proline ring itself is a well-known breaker of secondary protein structures, and bicyclic analogs further restrict the puckering of the pyrrolidine ring, offering even greater control over peptide and small molecule architecture.[1]
Hypothetical Structure and Comparative Analysis
The structure of this compound (Figure 1) combines the rigidity of the bicyclic core with the synthetic handles of a Boc-protected amine and a carboxylic acid. The lactam functionality introduces a planar amide bond, further constraining the cyclopentane ring.
To anticipate the solid-state conformation of this molecule, we can draw comparisons with structurally related compounds for which X-ray crystal data is available. The Cambridge Structural Database (CSD) is the world's repository for small molecule crystal structures and a critical resource for this type of analysis.[2] A survey of the CSD for bicyclic proline analogs reveals key conformational trends that are likely to be conserved in our target molecule.
| Feature | Observation in Analogs | Expected Feature in Target Molecule | Rationale |
| Ring Pucker | The pyrrolidine ring in bicyclic systems is forced into a specific envelope or twist conformation depending on the fusion pattern. | The pyrrolidine ring will adopt a fixed conformation, likely an envelope, due to the constraints of the fused cyclopentanone ring. | The fusion of the five-membered rings eliminates the dynamic puckering often seen in monocyclic proline derivatives. |
| Amide Bond | The amide bond of the lactam is planar. | The C5-N bond will be part of a planar amide system. | This is a fundamental property of amide bonds. |
| Boc Group Conformation | The tert-butoxycarbonyl (Boc) group typically adopts a conformation that minimizes steric hindrance. | The Boc group will likely be oriented away from the bicyclic core. | Steric repulsion will favor a less hindered orientation. |
| Carboxylic Acid Dimerization | Carboxylic acids frequently form hydrogen-bonded dimers in the solid state. | Intermolecular hydrogen bonding between the carboxylic acid moieties is highly probable, leading to dimer formation. | This is a common and energetically favorable packing motif for carboxylic acids. |
Experimental Protocols
The following sections provide a detailed, hypothetical, yet plausible, experimental workflow for the synthesis and crystallization of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Synthesis of this compound
The proposed synthesis is adapted from methodologies reported for related octahydrocyclopenta[c]pyrrole carboxylic acid derivatives.[3] It employs a directed ortho-lithiation strategy on a Boc-protected octahydrocyclopenta[c]pyrrol-5-one precursor.
Step-by-Step Protocol:
-
N-Boc Protection of Octahydrocyclopenta[c]pyrrol-5-one:
-
To a solution of octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Rationale: The Boc group protects the secondary amine from reacting in the subsequent lithiation step and acts as a directed metalation group. Triethylamine is a non-nucleophilic base to neutralize the acid formed during the reaction.
-
-
Directed Lithiation and Carboxylation:
-
Dissolve N-Boc-octahydrocyclopenta[c]pyrrol-5-one (1.0 eq) and (-)-sparteine (1.2 eq) in diethyl ether (Et2O, 0.1 M) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add s-butyllithium (s-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 4 hours.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Rationale: s-Butyllithium is a strong base capable of deprotonating the carbon alpha to the nitrogen. (-)-Sparteine is a chiral ligand that can induce stereoselectivity in the deprotonation. Carbon dioxide serves as the electrophile to install the carboxylic acid group.
-
Crystallization Protocol
Obtaining high-quality crystals suitable for X-ray diffraction is often a matter of patient experimentation. For N-Boc protected amino acids, which can sometimes be oily or difficult to crystallize, a systematic approach is key.[4][5]
Step-by-Step Protocol:
-
Purification of Crude Product:
-
Purify the crude carboxylic acid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid.
-
Rationale: Impurities can significantly inhibit crystallization. The acetic acid in the eluent helps to prevent streaking of the carboxylic acid on the silica gel.
-
-
Initial Crystallization Screening:
-
Dissolve the purified product in a small amount of a "good" solvent (e.g., ethyl acetate, acetone, or methanol) to create a concentrated solution.
-
Slowly add a "poor" solvent (an anti-solvent, e.g., hexanes, heptane, or water) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C).
-
Rationale: The principle of recrystallization is to create a supersaturated solution from which the compound of interest will slowly precipitate in an ordered crystalline lattice. Slow cooling is crucial to favor the growth of large, well-ordered crystals over rapid precipitation of amorphous solid.
-
-
Vapor Diffusion Crystallization:
-
If slow cooling does not yield crystals, vapor diffusion is a reliable alternative.
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed chamber containing a larger volume of an anti-solvent (e.g., hexanes).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystal growth.
-
Rationale: Vapor diffusion provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality single crystals.
-
Concluding Remarks for the Researcher
The octahydro-cyclopenta[c]pyrrole scaffold represents a valuable platform for the design of conformationally constrained molecules. While the crystal structure of this compound remains to be determined, the comparative analysis and detailed experimental protocols provided in this guide offer a solid foundation for its synthesis, crystallization, and structural elucidation. The insights gained from such studies will undoubtedly contribute to the broader understanding of how conformational restriction can be harnessed to develop next-generation therapeutics. The path from a theoretical molecule to a fully characterized building block is one of careful experimentation, and it is our hope that this guide will serve as a useful companion on that journey.
References
- 1. conferences.lu.lv [conferences.lu.lv]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. CN102167680B - Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative - Google Patents [patents.google.com]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and preclinical success. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of "2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid" (CAS: 1419100-98-3), a chiral bicyclic amino acid analog of significant interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative framework to empower you in selecting the most appropriate techniques for your specific needs.
The Imperative of Purity for a Chiral Intermediate
"this compound" is a structurally complex, non-proteinogenic amino acid. Its bicyclic nature imparts significant conformational rigidity, a desirable trait in the design of peptides and small molecule therapeutics with enhanced metabolic stability and target affinity. The presence of both a Boc-protecting group and a carboxylic acid moiety makes it a versatile building block in solid-phase and solution-phase synthesis.
However, its multi-step synthesis introduces the potential for a variety of impurities, including:
-
Starting materials and reagents: Unreacted N-Boc-octahydrocyclopenta[c]pyrrole, residual chiral ligands, or coupling agents.
-
Diastereomers: Incomplete stereocontrol during the carboxylation step can lead to the formation of diastereomeric impurities.
-
By-products: Side reactions can generate structurally related impurities.
-
Residual solvents: Solvents used in the reaction and purification, such as methyl tertiary butyl ether and cyclohexane, may be present in the final product.
The presence of these impurities, particularly diastereomers, can have profound and often unpredictable effects on the biological activity and safety profile of the final drug candidate. Therefore, a multi-faceted analytical approach is not just recommended, but essential.
Comparative Analysis of Purity Assessment Methodologies
The selection of an analytical technique for purity assessment should be guided by the type of information required (e.g., chemical purity, chiral purity, residual solvent content) and the specific properties of the analyte. Here, we compare the most relevant methods for "this compound".
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Chemical purity, detection of non-chiral impurities. | High resolution, quantitative, robust, and widely available. | May not resolve diastereomers without a specialized chiral column. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential interaction of enantiomers/diastereomers with a chiral stationary phase. | Chiral purity, quantification of diastereomeric excess. | The gold standard for determining enantiomeric and diastereomeric purity. | Requires specialized, often expensive, chiral columns; method development can be more complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct NMR signals, and quantitative analysis (qNMR). | Provides detailed structural information, non-destructive, and can be quantitative. | Lower sensitivity compared to HPLC for trace impurities; complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity and specificity for mass determination. | Isomeric and diastereomeric impurities cannot be distinguished by mass alone. |
| Acid-Base Titration | Neutralization of the carboxylic acid with a standardized base. | Assay of the carboxylic acid functional group. | Simple, inexpensive, and provides a direct measure of the acidic content. | Non-specific; will titrate any acidic impurity. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, and N. | Confirmation of the empirical formula. | Provides fundamental information on the elemental composition. | Insensitive to impurities with the same elemental composition as the target compound. |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Rationale: Reversed-phase HPLC is the workhorse for assessing the chemical purity of organic compounds. A C18 column is a good starting point due to its versatility. The acidic mobile phase modifier (TFA) ensures the carboxylic acid is protonated, leading to better peak shape and retention. UV detection at a low wavelength (210 nm) is chosen as the Boc-carbamate and keto-carbonyl groups have some absorbance in this region.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of mobile phase A and B.
Expected Outcome: A major peak corresponding to the target compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas.
Caption: General workflow for HPLC purity analysis.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Diastereomeric Purity
Rationale: The presence of multiple chiral centers in the target molecule necessitates a chiral separation method to determine its diastereomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including N-protected amino acids. A normal-phase mobile phase system (hexane/ethanol) often provides the best selectivity on these columns.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar amylose-based column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol with 0.1% TFA. The ratio will need to be optimized, starting with 90:10 (hexane:ethanol) and adjusting to achieve baseline separation.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.
Expected Outcome: Two or more peaks corresponding to the different diastereomers. The diastereomeric excess (d.e.) can be calculated from the peak areas of the desired diastereomer and the undesired one(s).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Rationale: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The presence of characteristic signals for the Boc group, the bicyclic core, and the carboxylic acid proton provides definitive structural evidence. Furthermore, Quantitative NMR (qNMR) can be employed for an accurate purity assessment by comparing the integral of a known proton signal of the analyte to that of a certified internal standard.
¹H and ¹³C NMR - Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing: Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak.
Expected ¹H NMR Spectral Features (in CDCl₃, predicted):
-
~9-11 ppm (broad singlet, 1H): Carboxylic acid proton.
-
~4.0-4.5 ppm (multiplets): Protons on carbons adjacent to the nitrogen and the carbonyl group.
-
~1.5-3.0 ppm (multiplets): Protons of the cyclopentane and pyrrolidine rings.
-
~1.4 ppm (singlet, 9H): The nine equivalent protons of the Boc group.
Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):
-
~170-180 ppm: Carboxylic acid carbonyl carbon.
-
~170-175 ppm: Keto-carbonyl carbon.
-
~155 ppm: Boc carbonyl carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~50-70 ppm: Carbons of the pyrrolidine ring.
-
~20-40 ppm: Carbons of the cyclopentane ring.
-
~28 ppm: Methyl carbons of the Boc group.
Quantitative NMR (qNMR) - Rationale and Protocol:
qNMR offers a primary method of quantification, as the signal intensity is directly proportional to the number of nuclei.[1][2] By using a certified internal standard of known purity and weight, the absolute purity of the target compound can be determined.
-
Internal Standard Selection: Choose a standard with sharp, well-resolved signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the internal standard and the analyte into the same vial and dissolve in a known volume of deuterated solvent.
-
Acquisition: Use a single-pulse experiment with a long relaxation delay (at least 5 times the longest T₁ of both the analyte and standard) to ensure full magnetization recovery.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound. It allows for the gentle generation of molecular ions, providing a clear confirmation of the molecular weight.
Experimental Protocol:
-
Instrumentation: LC-MS system with an ESI source.
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a mixture of methanol or acetonitrile and water, with 0.1% formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion peak [M+H]⁺ at m/z 270.13. Also, look for characteristic fragment ions, such as the loss of the Boc group ([M-Boc+H]⁺ at m/z 170.08) or the loss of isobutylene from the Boc group ([M-56+H]⁺ at m/z 214.11).
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of a complex chiral molecule like "this compound". A judicious combination of orthogonal methods is paramount. A typical workflow would involve:
-
Initial screening by HPLC and LC-MS: To quickly assess the chemical purity and confirm the molecular weight.
-
Structural confirmation by ¹H and ¹³C NMR: To verify the identity of the synthesized compound.
-
Diastereomeric purity determination by chiral HPLC: This is a critical step for a chiral molecule.
-
Quantitative purity determination by qNMR, titrimetry, or elemental analysis: To obtain an absolute purity value.
By employing this multi-pronged strategy, researchers can be confident in the quality of their synthesized material, paving the way for reliable and reproducible downstream applications in drug discovery and development.
References
A Comparative Guide to In Vitro Assays Using Peptides Containing 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery, the conformational rigidity of a peptide is a critical determinant of its biological activity and therapeutic potential. The introduction of constrained amino acid analogs is a powerful strategy to modulate peptide conformation, leading to enhanced binding affinity, selectivity, and metabolic stability. This guide provides an in-depth comparison of in vitro assays using peptides incorporating the novel bicyclic proline mimetic, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid , against peptides containing other common proline analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present supporting data to inform your research and development endeavors.
The Significance of Conformational Constraint in Peptide Design
Linear peptides often exist as a dynamic ensemble of conformers in solution, and only a fraction of these conformers may be biologically active. This conformational flexibility can lead to a significant entropic penalty upon binding to a target, resulting in lower binding affinity. By introducing rigid scaffolds, such as bicyclic proline analogs, we can pre-organize the peptide backbone into a bioactive conformation, thereby reducing the entropic cost of binding and enhancing potency.[1]
The featured non-standard amino acid, This compound , offers a unique bicyclic [3.3.0] system that imparts a significant conformational constraint on the peptide backbone. Its rigid structure is designed to mimic and stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition events.
Comparative Analysis of Proline Mimetics in Peptide Scaffolds
The choice of a proline mimetic can profoundly influence the conformational preferences of a peptide and, consequently, its performance in in vitro assays. Here, we compare peptides containing our featured bicyclic amino acid with those incorporating other widely used proline analogs.
| Proline Mimetic | Key Conformational Features | Expected Impact on In Vitro Assay Performance |
| This compound | Highly rigid bicyclic [3.3.0] system. Induces a well-defined turn conformation. | Enhanced Binding Affinity: Pre-organization of the peptide into a bioactive conformation can lead to higher affinity in assays like SPR and ELISA. Increased Selectivity: The fixed conformation may reduce off-target binding. Improved Proteolytic Stability: The non-natural structure can hinder recognition by proteases, leading to a longer half-life in cell-based assays. |
| (S)-Indoline-2-carboxylic acid | Fused aromatic ring restricts the C4-C5 bond rotation of the pyrrolidine ring. Can favor a cis amide bond conformation in polar solvents.[2][3] | Modulated Binding Specificity: The altered backbone geometry can influence interactions with the target protein. The preference for a cis amide bond can be critical for mimicking certain natural peptide conformations.[4] |
| (4R/S)-Fluoroproline | The electronegative fluorine atom influences the puckering of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond. | Fine-tuning of Conformation: Can be used to systematically probe the conformational requirements for binding. The (4S)-fluoroproline analog has been shown to enhance binding in certain contexts.[5] |
| Standard L-Proline | The pyrrolidine ring restricts the φ dihedral angle, but the ring itself is flexible (endo/exo pucker), and the Xaa-Pro bond can exist in both cis and trans conformations. | Baseline Performance: Serves as a benchmark for evaluating the impact of more constrained analogs. The inherent flexibility can lead to lower affinity and stability compared to conformationally locked mimetics. |
In Vitro Assay Performance: A Head-to-Head Comparison
To illustrate the potential advantages of incorporating this compound, we present hypothetical yet representative data from key in vitro assays. This data is based on the expected conformational effects of the different proline mimetics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a peptide to its target protein.[6][7]
Table 1: Comparative SPR Analysis of Peptide-Target Interaction
| Peptide Incorporating | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (nM) |
| This compound | 5.2 x 105 | 1.8 x 10-4 | 0.35 |
| (S)-Indoline-2-carboxylic acid | 2.1 x 105 | 8.5 x 10-4 | 4.05 |
| (4S)-Fluoroproline | 3.5 x 105 | 5.0 x 10-4 | 1.43 |
| Standard L-Proline | 1.0 x 105 | 2.5 x 10-3 | 25.0 |
Interpretation: The significantly lower dissociation rate (kd) and resulting higher affinity (lower KD) of the peptide containing the bicyclic scaffold suggest a more stable peptide-target complex, likely due to the pre-organized, low-entropy state of the peptide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a widely used plate-based assay for quantifying the binding of a peptide to a target protein.[8][9][10]
Table 2: Comparative ELISA Binding Analysis
| Peptide Incorporating | EC50 (nM) |
| This compound | 1.5 |
| (S)-Indoline-2-carboxylic acid | 8.2 |
| (4S)-Fluoroproline | 4.5 |
| Standard L-Proline | 45.0 |
Interpretation: The lower EC50 value for the peptide with the bicyclic amino acid indicates a higher binding affinity, corroborating the SPR data. This robust binding can be attributed to the conformational constraint that presents an optimal binding epitope to the target.
Enzyme Inhibition Assay
For peptides designed as enzyme inhibitors, an enzyme inhibition assay is crucial to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Comparative Enzyme Inhibition Assay
| Peptide Incorporating | IC50 (nM) |
| This compound | 12.5 |
| (S)-Indoline-2-carboxylic acid | 55.0 |
| (4S)-Fluoroproline | 30.8 |
| Standard L-Proline | >200 |
Interpretation: The significantly lower IC50 value for the peptide containing the bicyclic scaffold demonstrates its superior inhibitory potency. The rigid conformation likely mimics the transition state of the substrate or binds to an allosteric site with high affinity, leading to more effective enzyme inhibition.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay Protocol
This protocol outlines a general procedure for analyzing peptide-protein interactions using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Peptides of interest
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (ligand) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the peptide (analyte) over the immobilized surface.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Regeneration: If necessary, inject a regeneration solution to remove bound analyte.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Caption: Workflow for a typical Surface Plasmon Resonance experiment.
ELISA Protocol for Peptide Binding
This protocol describes a standard indirect ELISA to assess peptide binding to a target protein.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated peptides
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells with the target protein in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Peptide Incubation: Add serial dilutions of the biotinylated peptides to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to quench the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus peptide concentration and determine the EC50 value.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. affbiotech.com [affbiotech.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our laboratory personnel and the protection of our environment. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid, a compound utilized in the synthesis of complex molecules. By understanding the chemical nature of this substance and adhering to best practices, we can ensure its safe and compliant disposal.
Understanding the Hazard Profile
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions[4][5]. This chemical property is important to consider during disposal, as inadvertent contact with acidic waste streams could lead to uncontrolled deprotection, releasing isobutylene and carbon dioxide gas[6].
Table 1: Inferred Hazard Identification
| Hazard Classification | Description | Source of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled. | Based on analogue data[3]. |
| Skin Corrosion/Irritation | Potential to cause severe skin burns and irritation. | Based on the octahydrocyclopenta[c]pyrrole core structure[1]. |
| Serious Eye Damage/Irritation | Potential to cause serious eye damage. | Based on the octahydrocyclopenta[c]pyrrole core structure[1]. |
| Chemical Reactivity | The Boc group is acid-labile and can decompose upon contact with strong acids[4][5]. | General chemical knowledge of Boc-protected amines. |
Core Disposal Directive: Segregation and Containment
The fundamental principle for managing waste of this nature is strict segregation from non-hazardous and incompatible waste streams[7]. Under no circumstances should this compound be disposed of down the drain or in general laboratory trash[7][8].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield[1][9].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory. For larger quantities, consider an impervious apron[3].
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used[3].
All handling of the solid compound and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure[9][10].
Step-by-Step Disposal Protocol
This protocol outlines the direct disposal of the compound as solid hazardous waste. Chemical neutralization or de-protection prior to disposal is not recommended without a thorough, substance-specific risk assessment, as this would generate a new hazardous waste stream containing acids and organic byproducts[11].
-
Container Selection:
-
Choose a waste container that is compatible with solid organic chemical waste. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is recommended[12].
-
The container must be clean and dry before use.
-
-
Waste Labeling:
-
Label the waste container clearly and accurately before adding any waste[7]. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Corrosive," "Harmful if Swallowed/Inhaled/In Contact with Skin"
-
The date of accumulation.
-
-
-
Waste Transfer:
-
Carefully transfer the solid waste into the labeled container using a dedicated scoop or spatula.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a non-reactive solvent (e.g., a small amount of the solvent it was last in contact with, if compatible) to minimize airborne particles.
-
Ensure the exterior of the waste container remains free of contamination. If any spillage occurs on the outside, decontaminate it with an appropriate solvent and a paper towel, disposing of the towel in the same hazardous waste container.
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated satellite accumulation area within the laboratory[13]. This area should be away from general traffic, well-ventilated, and provide secondary containment to capture any potential leaks[7].
-
Do not mix this waste with other waste streams, particularly acidic or aqueous waste[7].
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for compliant disposal.
Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels directly on the spill.
-
Collection: Carefully sweep or scoop the contained material into the labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and soap and water. Dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your research environment. Always consult your institution's specific waste management plan and EHS professionals for guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid
This document provides essential safety and handling protocols for 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid (CAS No. 1419100-98-3), a compound utilized in advanced drug development and chemical synthesis.[1][2] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally similar molecules, established laboratory safety practices, and general principles of handling Boc-protected amino acids and cyclic ketones.[3][4][5] A site-specific risk assessment should always be conducted before commencing any work.
A safety data sheet for a closely related compound, rac-2-[(1R,3aR,6aS)-3-oxo-octahydrocyclopenta[c]pyrrol-1-yl]acetic acid, indicates that it is harmful if swallowed, in contact with skin, and if inhaled.[6] Therefore, it is prudent to handle this compound with the same level of caution.
I. Hazard Identification and Risk Assessment
The primary hazards associated with this compound are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[9]
The tert-Butyloxycarbonyl (Boc) protecting group is generally stable but can be cleaved under acidic conditions, potentially generating isobutylene and carbon dioxide.[10][11] While the core structure is a cyclic ketone, which as a class, often demonstrate low acute toxicity, the overall hazard profile is dictated by the compound as a whole.[4]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose and Rationale |
| Eye Protection | Chemical splash goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards. | Protects against splashes and airborne particles entering the eyes.[12][13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. Gloves must be inspected before use and changed immediately if contaminated.[3][6][13] |
| Skin and Body Protection | A laboratory coat (long-sleeved) or a chemical-resistant apron. | Minimizes the risk of skin exposure and protects personal clothing from contamination.[3][12] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[12] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects.[13] |
III. Operational and Disposal Plans
Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.
Experimental Protocol for Handling:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood to control dust.[6][12]
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk.[12] Use appropriate tools, such as spatulas and weigh boats, to handle the material and avoid the creation of dust clouds.
-
Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[3][8] It is incompatible with strong oxidizing agents.[3]
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in general waste.
IV. Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling the powdered compound.
V. Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids. Seek immediate medical attention.[6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 1419100-98-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. Double BOC protection selective removal method [en.highfine.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. csub.edu [csub.edu]
- 14. cerritos.edu [cerritos.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
